1,3-dimethyl-1H-pyrazol-4-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dimethylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-5(6)3-8(2)7-4;/h3H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOGXPGAEYKUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506902 | |
| Record name | 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147222-02-3 | |
| Record name | 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and safety information for 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and agrochemical research.
Core Chemical Properties
1,3-dimethyl-1H-pyrazol-4-amine and its hydrochloride salts are heterocyclic amines that serve as versatile building blocks in organic synthesis. The hydrochloride and dihydrochloride salts are typically supplied as white to off-white crystalline solids.[1] The salt forms are noted to have enhanced solubility in aqueous solutions, a valuable property for various laboratory and industrial applications.[1][2]
While specific experimentally determined values for properties such as melting point, boiling point, and pKa are not consistently available in the public domain, the following tables summarize the key identifiers and known physical and chemical characteristics gathered from various sources.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-Amino-1,3-dimethylpyrazole hydrochloride |
| CAS Number | 1147222-02-3 |
| Molecular Formula | C₅H₁₀ClN₃ |
| Molecular Weight | 147.61 g/mol [1] |
| Canonical SMILES | CC1=NN(C)C=C1N.Cl |
| InChI Key | AXLKRXWNAFFPDB-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of the Free Base (1,3-dimethyl-1H-pyrazol-4-amine)
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | PubChem |
| Molecular Weight | 111.15 g/mol [3] | PubChem |
| Monoisotopic Mass | 111.079647300 Da[3] | PubChem |
| Topological Polar Surface Area | 43.8 Ų[3] | PubChem |
| Complexity | 83.7[3] | PubChem |
Table 3: Properties of the Dihydrochloride Salt (1,3-dimethyl-1H-pyrazol-4-amine dihydrochloride)
| Identifier | Value |
| Synonyms | 4-Amino-1,3-dimethylpyrazole dihydrochloride |
| CAS Number | 197367-87-6 |
| Molecular Formula | C₅H₉N₃·2HCl |
| Molecular Weight | 184.07 g/mol |
| Appearance | Off-white solid[1] |
| Storage Temperature | 0-8°C[1] |
Synthesis and Experimental Protocols
A common approach to the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For 1,3-dimethyl-1H-pyrazol-4-amine, a potential synthetic pathway could start from a suitably substituted acetoacetate derivative.
A patent for the synthesis of the related compound, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, outlines a two-step process that could be adapted.[4]
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic workflow for this compound.
Note: This represents a generalized and hypothetical pathway. The actual experimental conditions, such as solvents, temperatures, and catalysts, would require optimization.
Spectral and Analytical Data
While commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for quality control purposes, the actual spectra are not publicly available. Researchers are advised to obtain certificates of analysis from their suppliers for detailed analytical information.
Based on the structure, the expected ¹H NMR spectrum of the free base would show signals corresponding to the two methyl groups and the proton on the pyrazole ring. The ¹³C NMR would show distinct signals for the carbons in the pyrazole ring and the two methyl groups. Infrared (IR) spectroscopy would be expected to show characteristic peaks for N-H stretching of the amine group and C-N stretching. Mass spectrometry would provide the molecular weight of the compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature detailing the specific biological activities or the involvement of this compound in any signaling pathways. Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] However, without specific studies on this particular compound, any discussion of its mechanism of action would be speculative.
Due to the lack of information on its biological targets and signaling interactions, a diagram for signaling pathways, as requested, cannot be generated at this time. Further research is required to elucidate the pharmacological profile of this compound.
Safety and Handling
Hazard Identification:
-
GHS Pictograms: Warning
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place.
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a heterocyclic pyrazole core, makes it a valuable synthon for creating diverse chemical libraries. These libraries can then be screened for potential applications in:
-
Pharmaceuticals: As a scaffold for the development of new therapeutic agents. Pyrazole-containing compounds have been investigated for a variety of diseases.
-
Agrochemicals: In the synthesis of novel pesticides and herbicides.[2]
-
Materials Science: For the creation of new polymers and functional materials.
References
- 1. 1,3-Dimethyl-1h-pyrazol-4-amine HCl - CAS:1147222-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,3-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 4431056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
In-Depth Technical Guide to 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS Number: 1147222-02-3), a versatile heterocyclic amine of significant interest in pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides a scalable synthesis protocol, outlines its known biological context as a potential kinase inhibitor, and includes relevant safety and handling information. The quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided. Furthermore, a schematic of a key biological signaling pathway where related aminopyrazole derivatives show activity is illustrated.
Chemical and Physical Properties
This compound is a stable, off-white solid. The hydrochloride salt form enhances its solubility in aqueous solutions, a valuable characteristic for pharmaceutical formulations and chemical synthesis. It serves as a crucial building block for the synthesis of a variety of biologically active pyrazole derivatives.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1147222-02-3 | |
| Molecular Formula | C₅H₁₀ClN₃ | |
| Molecular Weight | 147.61 g/mol | |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Temperature | 0-8°C | [1] |
A related compound, 1,3-dimethyl-1H-pyrazol-4-amine dihydrochloride, is also commercially available with CAS number 197367-87-6.[1][2]
Synthesis
A practical and scalable three-step process for the preparation of this compound has been developed, starting from methyl hydrazine and technical grade acetaldehyde dimethylacetal. The key steps involve the formation of 1,3-dimethylpyrazole, followed by nitration to yield 1,3-dimethyl-4-nitropyrazole, and subsequent reduction to the desired aminopyrazole hydrochloride.
Experimental Protocol
Step 1: Synthesis of 1,3-Dimethylpyrazole
-
This step typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. For a scalable process, acetaldehyde dimethylacetal can be used as a precursor.
Step 2: Synthesis of 1,3-Dimethyl-4-nitropyrazole
-
A solution of 1,3-dimethylpyrazole (190 g, 2.0 mol) in concentrated sulfuric acid (190 mL, 3.55 mol) is added dropwise to a mixture of nitric acid (190 mL, 4.50 mol) and sulfuric acid (190 mL, 3.55 mol).
-
The temperature is maintained between 50-60°C during the addition.
-
The reaction mixture is stirred at 60°C for 1.5 hours.
-
After cooling to room temperature, the mixture is quenched into water (1.9 L).
-
The aqueous mixture is basified to pH 14 with a 40% potassium hydroxide solution.
-
The product is extracted with methyl tert-butyl ether (3 x 1 L).
Step 3: Synthesis of this compound
-
A mixture of 1,3-dimethyl-4-nitropyrazole (76.7 g, 540 mmol), 10% Palladium on carbon (7.7 g, 50% wet), and hydrochloric acid (100 mL, 37%) in methanol (760 mL) is prepared.
-
The mixture is stirred under a hydrogen atmosphere (120 psi) at 50°C.
-
The reaction progress is monitored by NMR. If the reaction is incomplete after 3 days, an additional portion of Pd/C (3.8 g) can be added, and the reaction continued overnight under the same conditions.
-
Once the reaction is complete, the mixture is filtered (e.g., through Whatman GF/F).
-
The solvent is exchanged with industrial methylated spirit (3 x 500 mL) to induce precipitation.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively published, the 4-amino-(1H)-pyrazole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors. Derivatives of 4-amino-(1H)-pyrazole have been identified as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway.[3]
The JAK/STAT pathway is crucial for transducing signals from cytokines and growth factors, playing a vital role in immunity, cell growth, and hematopoiesis.[3] Aberrant JAK/STAT signaling is implicated in various diseases, including cancers and inflammatory disorders.[3] Therefore, inhibitors of this pathway are of significant therapeutic interest.
JAK/STAT Signaling Pathway
The general mechanism of the JAK/STAT pathway involves the binding of a ligand (e.g., a cytokine) to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they regulate the transcription of target genes. 4-amino-(1H)-pyrazole derivatives can act as ATP-competitive inhibitors of JAKs, thereby blocking the downstream signaling cascade.
Caption: Generalized JAK/STAT signaling pathway and the inhibitory role of 4-aminopyrazole derivatives.
Analytical Data
Table 2: Predicted and Reported Analytical Data
| Analysis | Predicted/Reported Data |
| ¹H NMR | Expected signals for two methyl groups and a pyrazole ring proton. |
| ¹³C NMR | Expected signals corresponding to the carbon atoms of the pyrazole ring and the two methyl groups. |
| Mass Spec (ESI-MS) | Predicted [M+H]⁺ at m/z 112.0869.[4] |
| Purity (HPLC) | Typically ≥ 95%.[1] |
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Table 3: General Safety Information
| Precaution | Recommendation |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. |
| Handling | Use only in a well-ventilated area. Avoid breathing dust/fumes. Wash hands thoroughly after handling. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 0-8°C.[1] |
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research:
-
Pharmaceutical Development: It serves as a key building block for the synthesis of more complex molecules with potential therapeutic activities, particularly as kinase inhibitors for oncology and inflammatory diseases.[1][3]
-
Agrochemical Chemistry: This compound is utilized in the synthesis of novel pesticides and herbicides.[1]
-
Materials Science: It can be incorporated into the synthesis of advanced polymers and other materials.[1]
Conclusion
This compound is a readily accessible and highly useful synthetic intermediate. Its established role as a precursor to biologically active molecules, particularly in the context of kinase inhibition, makes it a compound of significant interest to researchers in drug discovery and development. The scalable synthesis and favorable solubility profile further enhance its utility in both academic and industrial research settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride,197367-87-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C5H9N3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride. This document is intended for an audience with a technical background in chemistry and pharmacology.
Molecular Structure and Chemical Properties
This compound is a pyrazole derivative with the hydrochloride salt of the amine at the 4-position. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the methyl groups at the 1 and 3 positions and the amine group at the 4-position influences the electronic and steric properties of the molecule, which in turn dictates its chemical reactivity and biological activity.
Chemical Structure:
-
IUPAC Name: 1,3-dimethyl-1H-pyrazol-4-amine;hydrochloride
-
Molecular Formula: C₅H₁₀ClN₃
-
Molecular Weight: 147.61 g/mol
-
CAS Number: 1147222-02-3
The dihydrochloride salt form of this compound, 1,3-dimethyl-1H-pyrazol-4-amine dihydrochloride, is also commercially available and is noted for its enhanced solubility in aqueous solutions.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClN₃ | Fluorochem |
| Molecular Weight | 147.61 g/mol | Sunway Pharm Ltd |
| IUPAC Name | 1,3-dimethylpyrazol-4-amine;hydrochloride | Fluorochem |
| Canonical SMILES | CC1=NN(C)C=C1N.Cl | Fluorochem |
| InChI | InChI=1S/C5H9N3.ClH/c1-4-5(6)3-8(2)7-4;/h3H,6H2,1-2H3;1H | Fluorochem |
| InChI Key | ZDOGXPGAEYKUJK-UHFFFAOYSA-N | Fluorochem |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~7.5-7.7 | Singlet | H5 (pyrazole ring proton) | The proton on the pyrazole ring is expected to be a singlet. |
| ~3.7-3.9 | Singlet | N-CH₃ (methyl on nitrogen) | The methyl group attached to the nitrogen at position 1. |
| ~2.2-2.4 | Singlet | C-CH₃ (methyl on carbon) | The methyl group attached to the carbon at position 3. |
Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~140-145 | C3 (carbon with methyl group) | Quaternary carbon of the pyrazole ring. |
| ~125-130 | C5 (carbon with proton) | Carbon of the pyrazole ring. |
| ~115-120 | C4 (carbon with amino group) | Carbon of the pyrazole ring. |
| ~35-40 | N-CH₃ (methyl on nitrogen) | Carbon of the methyl group on the nitrogen. |
| ~10-15 | C-CH₃ (methyl on carbon) | Carbon of the methyl group on the carbon. |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H | Stretching (amine salt) |
| 3100-3000 | C-H | Aromatic stretching |
| 2950-2850 | C-H | Aliphatic stretching (methyl groups) |
| 1620-1580 | C=N, C=C | Ring stretching |
| 1550-1450 | N-H | Bending |
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the free base (C₅H₉N₃) at m/z = 111.15.
Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from a suitable 1,3-dicarbonyl compound, followed by the formation of the hydrochloride salt.
Synthesis of 1,3-dimethyl-4-nitropyrazole
The synthesis of the nitro-pyrazole intermediate can be achieved through the nitration of 1,3-dimethylpyrazole.
Experimental Workflow for Synthesis of 1,3-dimethyl-4-nitropyrazole
Protocol:
-
To a stirred mixture of fuming nitric acid and fuming sulfuric acid, cooled in an ice bath, slowly add 1,3-dimethylpyrazole while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and carefully neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,3-dimethyl-4-nitropyrazole.
Reduction of 1,3-dimethyl-4-nitropyrazole to 1,3-dimethyl-1H-pyrazol-4-amine
The nitro group is then reduced to the corresponding amine.
Experimental Workflow for Reduction and Salt Formation
Protocol:
-
Dissolve 1,3-dimethyl-4-nitropyrazole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazol-4-amine.
Formation of the Hydrochloride Salt
Protocol:
-
Dissolve the crude 1,3-dimethyl-1H-pyrazol-4-amine in a minimal amount of a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.
Biological Activity and Signaling Pathways
Aminopyrazole derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities.[2] Many aminopyrazoles have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3][4] Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.
While the specific biological targets of this compound have not been explicitly reported, its structural similarity to known kinase inhibitors suggests that it may also function in this capacity. For instance, aminopyrazole scaffolds have been shown to be effective inhibitors of Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs).[1][3][5]
The aminopyrazole core typically interacts with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of kinase inhibitors.[3] The substituents on the pyrazole ring can be tailored to enhance potency and selectivity for specific kinases.
Potential Signaling Pathway: CDK Inhibition and Cell Cycle Regulation
As many aminopyrazoles are known to inhibit CDKs, a likely mechanism of action for this compound, should it possess anticancer properties, would be through the modulation of the cell cycle. CDKs are essential for the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Applications in Research and Drug Development
This compound serves as a valuable building block for the synthesis of more complex molecules in medicinal chemistry and agrochemical research.[1] Its potential as a kinase inhibitor makes it and its derivatives interesting candidates for further investigation in the development of targeted therapies for a variety of diseases. The amenability of the pyrazole core to further functionalization allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
References
A Technical Guide to the Solubility of 1,3-dimethyl-1H-pyrazol-4-amine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, it presents a structured framework for data presentation and a logical workflow for solubility studies, designed to aid researchers in their drug development and formulation efforts. The dihydrochloride salt form of 1,3-dimethyl-1H-pyrazol-4-amine is noted to enhance its solubility, making it particularly valuable in pharmaceutical formulations and chemical synthesis.[1]
Introduction
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃·HCl | Chem-Impex[1] |
| Molecular Weight | 147.61 g/mol | Fluorochem[3] |
| Appearance | Off-white solid | Chem-Impex[1] |
| Purity | ≥ 95% (HPLC) | Chem-Impex[1] |
| Storage | Store at 0-8°C | Chem-Impex[1] |
Theoretical Solubility Considerations
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both polar (the amine hydrochloride group) and non-polar (the dimethyl pyrazole ring) regions. Therefore, its solubility will vary significantly across solvents with different polarities.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and chloride ions, potentially leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can solvate the ions through dipole-ion interactions. Related pyrazole compounds have shown good solubility in DMSO and acetonitrile.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the ionic nature of the hydrochloride salt, low solubility is expected in these solvents.
Experimental Determination of Solubility
The following sections outline detailed protocols for the quantitative determination of the solubility of this compound.
General Experimental Workflow
The determination of solubility follows a systematic process, from preparation to analysis.
Caption: Workflow for Solubility Determination.
Gravimetric Method
This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[4]
-
-
Sample Collection and Filtration:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solids.
-
-
Solvent Evaporation and Weighing:
-
Transfer the filtered solution to a pre-weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation:
-
The solubility (S) in mg/mL is calculated using the following formula:
-
S = (Weight of dried solute in mg) / (Volume of supernatant in mL)
-
-
High-Performance Liquid Chromatography (HPLC) Method
This method is highly accurate and is suitable for determining solubility in complex mixtures or when only small sample volumes are available.
Protocol:
-
Preparation of Saturated Solution:
-
Follow step 1 as described in the gravimetric method.
-
-
Sample Preparation for Analysis:
-
Withdraw a small aliquot of the supernatant after filtration.
-
Dilute the sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
UV-Vis Spectrophotometry Method
This method is rapid and convenient if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.
Protocol:
-
Preparation of Saturated Solution:
-
Follow step 1 as described in the gravimetric method.
-
-
Sample Preparation for Analysis:
-
Withdraw a filtered aliquot of the supernatant and dilute it with the solvent to an absorbance value within the linear range of the Beer-Lambert law (typically 0.1 - 1.0).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations in the same solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Data Presentation
To facilitate comparison and analysis, all quantitative solubility data should be recorded in a structured format.
Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature (e.g., 25°C)
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Methanol | 5.1 | Experimental Data | Calculated Data | HPLC |
| Ethanol | 4.3 | Experimental Data | Calculated Data | Gravimetric |
| Isopropanol | 3.9 | Experimental Data | Calculated Data | UV-Vis |
| Acetonitrile | 5.8 | Experimental Data | Calculated Data | HPLC |
| Dimethylformamide (DMF) | 6.4 | Experimental Data | Calculated Data | HPLC |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Calculated Data | HPLC |
| Tetrahydrofuran (THF) | 4.0 | Experimental Data | Calculated Data | Gravimetric |
| Toluene | 2.4 | Experimental Data | Calculated Data | Gravimetric |
| Hexane | 0.1 | Experimental Data | Calculated Data | Gravimetric |
Logical Relationships in Solubility Studies
The interpretation of solubility data involves considering various molecular and environmental factors.
Caption: Factors Influencing Solubility.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides researchers with the necessary theoretical framework and detailed experimental protocols to determine these values accurately. By systematically applying the described gravimetric, HPLC, or UV-Vis methods, drug development professionals can generate the critical data needed for process optimization, formulation development, and regulatory submissions. The provided templates for data presentation and logical diagrams offer a structured approach to conducting and interpreting solubility studies.
References
Technical Guide to the Safe Handling of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS No. 1147222-02-3) was publicly available at the time of this writing. The following information is compiled from the safety data of structurally similar pyrazole derivatives and should be used as a guideline for researchers, scientists, and drug development professionals. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
Introduction
This compound is a heterocyclic amine derivative with potential applications in pharmaceutical and chemical research. As with any novel chemical entity, a comprehensive understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the potential hazards, safe handling procedures, and emergency responses associated with this compound, based on data from analogous pyrazole compounds.
Hazard Identification and Classification
Based on the hazard classifications of similar pyrazole derivatives, this compound is anticipated to possess the following hazards. The GHS pictograms, hazard statements, and precautionary statements are summarized below.
GHS Hazard Pictograms (Anticipated)
The following pictograms are likely to be relevant to this class of compounds:
| Pictogram | Hazard Class |
|
| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity — Single Exposure |
|
| Specific Target Organ Toxicity — Repeated Exposure |
|
| Skin Corrosion, Serious Eye Damage |
GHS Hazard and Precautionary Statements (Anticipated)
The following tables outline the likely hazard (H) and precautionary (P) statements.
Table 1: Anticipated GHS Hazard Statements
| Code | Statement | Reference |
| H302 | Harmful if swallowed. | [1][2] |
| H311 | Toxic in contact with skin. | [2][3] |
| H315 | Causes skin irritation. | [1][4] |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | [1][3][4] |
| H335 | May cause respiratory irritation. | [1][4][5] |
| H372 | Causes damage to organs through prolonged or repeated exposure. | [2][3] |
| H412 | Harmful to aquatic life with long lasting effects. | [2][3] |
Table 2: Anticipated GHS Precautionary Statements
| Code | Statement | Reference |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [6] |
| P264 | Wash skin thoroughly after handling. | [4] |
| P270 | Do not eat, drink or smoke when using this product. | [7] |
| P271 | Use only outdoors or in a well-ventilated area. | [4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][6] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. | [7] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |
| P405 | Store locked up. | [6] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |
Experimental Protocols: Safe Handling Procedures
Given the anticipated hazards, the following protocols are recommended for handling this compound.
Personal Protective Equipment (PPE)
A comprehensive selection of PPE is crucial to minimize exposure.[8][9][10][11][12]
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[11]
-
Skin Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are required. For direct handling, chemical-resistant gloves (e.g., nitrile) should be worn.[11][13]
-
Respiratory Protection: If handling the powder outside of a fume hood or glove box, a NIOSH-approved respirator with a particulate filter is recommended.[11]
Engineering Controls
-
Ventilation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[14]
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.
-
Dispensing: When weighing or transferring the powder, do so in a fume hood to minimize inhalation of dust. Use a spatula for transfers and avoid creating dust clouds.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Emergency Procedures
First-Aid Measures
The following first-aid measures are based on general procedures for handling hazardous chemicals.[15][16][17][18]
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17][19]
-
In case of Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[15][19]
-
In case of Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][19]
-
In case of Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For nitrogen-containing organic compounds, nitrogen gas can also be an effective fire suppressant.[6][20][21]
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides and carbon oxides.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key safety workflows and relationships.
Caption: GHS Hazard and Response Workflow.
Caption: General Laboratory Safety Protocol.
Conclusion
While a specific Safety Data Sheet for this compound is not currently available, the analysis of related pyrazole compounds provides a strong basis for establishing safe handling practices. Researchers, scientists, and drug development professionals should treat this compound as potentially hazardous, causing skin, eye, and respiratory irritation, and being harmful if swallowed or in contact with skin. Adherence to the recommended personal protective equipment, engineering controls, and handling protocols is essential to mitigate risks. In the event of exposure, the outlined first-aid and emergency procedures should be followed promptly. A thorough risk assessment should always precede the use of this and any other novel chemical compound.
References
- 1. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. merckmillipore.com [merckmillipore.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. newreachglobal.com [newreachglobal.com]
- 9. pppmag.com [pppmag.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. falseguridad.com [falseguridad.com]
- 12. epa.gov [epa.gov]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. fishersci.com [fishersci.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. trdsf.com [trdsf.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. nexair.com [nexair.com]
- 21. Nitrogen fire suppression system | Clean & safe fire protection [presscon.com]
The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural features and synthetic tractability have led to the development of a wide array of derivatives with a broad spectrum of biological activities.[2] This has translated into several clinically successful drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction medication sildenafil, and the anti-obesity drug rimonabant (though later withdrawn due to side effects).[1][3][4] This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to aid in the exploration and development of novel pyrazole-based therapeutics.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[5][6][7] Numerous studies have reported the cytotoxic effects of novel pyrazole compounds against a range of human cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives, presented as half-maximal inhibitory concentration (IC50) values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 1.31 | [6] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 0.97 | [6] |
| Pyrazole-Chalcone Hybrid (Compound 6b) | HNO-97 | 10 | [8] |
| Pyrazole-Chalcone Hybrid (Compound 6d) | HNO-97 | 10.56 | [8] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | HePG2 | 6.57 | [9] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | HCT-116 | 9.54 | [9] |
| 3,5-diaminopyrazole-1-carboxamide derivative XIII | MCF-7 | 7.97 | [9] |
| Pyrazole acetohydrazide (Compound 4) | A2780 | 8.57 | [10] |
| Pyrazole carbohydrazide (Compound 36) | B16F10 | 6.75 | [10] |
| Pyrazole carbohydrazide (Compound 43) | B16F10 | 6.73 | [10] |
| L2 (a pyrazole derivative) | CFPAC-1 | 61.7 | [6] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Pyrazole derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal agents.[11][12]
Quantitative Antimicrobial Data
The following table presents the in vitro antimicrobial activity of selected pyrazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 7.8 | [11][12] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Candida albicans | 2.9 | [11][12] |
| Imidazo-pyridine pyrazole 18 | S. aureus | <1 | [11] |
| Imidazo-pyridine pyrazole 18 | E. coli | <1 | [11] |
| Imidazo-pyridine pyrazole 18 | P. aeruginosa | <1 | [11] |
| Imidazo-pyridine pyrazole 18 | S. typhimurium | <1 | [11] |
| Pyrano[2,3-c] pyrazole 5c | S. aureus | 6.25 | [11] |
| Pyrano[2,3-c] pyrazole 5c | E. coli | 6.25 | [11] |
| Indazole 5 | S. aureus | 64-128 | [13] |
| Indazole 5 | S. epidermidis | 64-128 | [13] |
| Pyrazoline 9 | E. faecalis | 128 | [13] |
Anti-inflammatory Activity
The discovery of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighted the potential of pyrazole derivatives as potent anti-inflammatory agents with an improved safety profile compared to non-selective NSAIDs.[14]
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of selected pyrazole derivatives, presented as IC50 values.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [14] |
| SC-558 | >1900 | 0.0053 | >358490 | [14] |
| N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline 5u | 130.23 | 1.79 | 72.73 | [5] |
| N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline 5s | 165.02 | 2.51 | 65.75 | [5] |
| Pyrazole-pyridazine hybrid 5f | 14.38 | 1.50 | 9.59 | [15] |
| Pyrazole-pyridazine hybrid 6f | 9.61 | 1.15 | 8.36 | [15] |
| Thymol-pyrazole hybrid 8b | - | 0.043 | 316 | [16] |
| Thymol-pyrazole hybrid 8g | - | 0.045 | 268 | [16] |
| Pyrazole derivative 2a | - | 0.01987 | - | [17] |
| Pyrazole derivative 3b | - | 0.03943 | 22.21 | [17] |
Other Notable Biological Activities
Beyond the major areas highlighted, pyrazole derivatives have demonstrated a range of other important biological activities:
-
Antiviral Activity: Certain pyrazole derivatives have shown efficacy against various viruses. For instance, an N-acetyl 4,5-dihydropyrazole derivative was found to be active against the vaccinia virus with a 50% effective concentration (EC50) of 7 µg/mL.[18][19] More recently, hydroxyquinoline-pyrazole candidates have shown promise against coronaviruses, including SARS-CoV-2.[20]
-
Anticonvulsant Activity: Several pyrazole derivatives have been evaluated for their anticonvulsant properties. Compound 6k, a pyrazolyl semicarbazone, exhibited a median effective dose (ED50) of 20.4 mg/kg in the subcutaneous pentylenetetrazole (sc-PTZ) seizure model in mice.[3] Another indole-linked pyrazole, compound 25, showed an ED50 of 13.19 mmol/kg in the maximal electroshock test.[21]
-
Antidepressant Activity: The pyrazole scaffold has also been explored for its potential in treating depression.[4][22][23][24][25] In a tail suspension test, pyrazole derivatives 4a and 4b were found to be approximately twice as active as the standard drug imipramine at a 10 mg/kg dose.[22]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of pyrazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][22][24][26][27]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily through the action of mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells of interest.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete cell culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
Prepare serial dilutions of the test pyrazole derivatives in the culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared dilutions of the test compounds to the respective wells.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, remove the medium containing the test compounds.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium.
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light, to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
-
Zone of Inhibition Assay for Antimicrobial Activity
The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method to assess the antimicrobial activity of a substance.[6][11][14][18][20]
Principle: An antimicrobial agent diffuses from a source (e.g., a filter paper disc or a well in the agar) into the surrounding agar medium, which has been inoculated with a microorganism. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the source.
Procedure:
-
Preparation of Inoculum:
-
Prepare a pure culture of the target bacterium or fungus.
-
Create a standardized suspension of the microorganism in a sterile broth or saline solution to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Inoculation of Agar Plate:
-
Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of a suitable agar plate (e.g., Mueller-Hinton agar).
-
-
Application of Test Compound:
-
Disk Diffusion Method: Impregnate sterile filter paper discs (typically 6 mm in diameter) with a known concentration of the pyrazole derivative dissolved in a suitable solvent. Allow the solvent to evaporate. Place the discs onto the inoculated agar surface using sterile forceps.
-
Agar Well Diffusion Method: Aseptically punch a hole (6-8 mm in diameter) in the agar plate using a sterile cork borer. Add a specific volume (e.g., 20-100 µL) of the test compound solution into the well.
-
-
Incubation:
-
Incubate the agar plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the clear zone of inhibition (including the disc or well diameter) in millimeters.
-
A larger zone of inhibition generally indicates greater antimicrobial activity.
-
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[13][17][21][25][28]
Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The activity of the enzyme can be measured by detecting the amount of prostaglandin produced, often prostaglandin E2 (PGE2), using methods like ELISA or LC-MS/MS.
Procedure (Fluorometric Method):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 enzyme, a fluorescent probe (e.g., Amplex™ Red), a cofactor (e.g., hematin or L-epinephrine), and the substrate (arachidonic acid).
-
Prepare serial dilutions of the test pyrazole derivatives and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, cofactor, and diluted COX-2 enzyme to each well (except for the negative control wells).
-
Add the diluted test inhibitors or the positive control to the respective wells. Add solvent to the enzyme control wells.
-
Add the fluorescent probe to all wells.
-
-
Enzyme Inhibition:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity kinetically in a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of action and the drug discovery process is crucial for the development of new therapeutics. This section provides visualizations of key signaling pathways modulated by pyrazole derivatives and typical experimental workflows.
Signaling Pathways
// Nodes ProInflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; Membrane_Phospholipids [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(cPLA2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2_Gene [label="COX-2 Gene\n(PTGS2)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_mRNA [label="COX-2 mRNA", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2_Enzyme [label="COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole_Derivatives [label="Pyrazole Derivatives\n(e.g., Celecoxib)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];
// Edges ProInflammatory_Stimuli -> PLA2 [label="Activates", style=dashed]; PLA2 -> Arachidonic_Acid [label="Releases"]; ProInflammatory_Stimuli -> COX2_Gene [label="Upregulates\nTranscription", style=dashed]; COX2_Gene -> COX2_mRNA [label="Transcription"]; COX2_mRNA -> COX2_Enzyme [label="Translation"]; Arachidonic_Acid -> PGH2 [label="Catalyzed by"]; PGH2 -> Prostaglandins [label="Converted by\nSynthases"]; Prostaglandins -> Inflammation [label="Mediates"]; COX2_Enzyme -> PGH2; Pyrazole_Derivatives -> COX2_Enzyme [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];
// Invisible edges for alignment {rank=same; ProInflammatory_Stimuli; Cell_Membrane} Membrane_Phospholipids -> PLA2 [style=invis]; }
Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.
Caption: cGMP signaling pathway and the mechanism of action of sildenafil.
Experimental Workflows
Caption: A typical workflow for anticancer drug discovery.
Caption: A screening cascade for antimicrobial drug discovery.
Conclusion
The pyrazole scaffold continues to be a highly privileged structure in the field of medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and other significant therapeutic potentials of pyrazole-based compounds. The presented quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and discovery workflows are intended to serve as a valuable resource for researchers dedicated to the design and development of the next generation of pyrazole-containing drugs. The versatility of the pyrazole nucleus, coupled with ongoing advances in synthetic chemistry and biological screening, ensures that it will remain a focal point of drug discovery efforts for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis, characterization and screening for antidepressant and anticonvulsant activity of 4,5-dihydropyrazole bearing indole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
- 21. Development of novel indole-linked pyrazoles as anticonvulsant agents: A molecular hybridization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mc.minia.edu.eg [mc.minia.edu.eg]
- 23. Synthesis and antidepressant evaluation of novel pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 24. New pyrazoline derivatives and their antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
1,3-Dimethyl-1H-pyrazol-4-amine Hydrochloride: A Technical Review of a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While this compound itself is not extensively studied for its direct pharmacological effects, its pyrazole core is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its derivatives. Due to the limited public data on the specific biological activity of the title compound, this review will extrapolate from closely related 4-aminopyrazole analogs to illustrate its potential in drug discovery and development.
Chemical Properties and Synthesis
This compound is a stable, solid compound that is soluble in water, which facilitates its use in various chemical reactions.[1] Its chemical structure features a pyrazole ring substituted with two methyl groups at positions 1 and 3, and an amine group at position 4. The hydrochloride salt form enhances its stability and handling properties.
The synthesis of the core molecule, 1,3-dimethyl-1H-pyrazol-4-amine, and its derivatives often involves multi-step reaction sequences. A general synthetic pathway to a related carboxylic acid derivative, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, starts from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, followed by cyclization with a methylhydrazine solution.[2] The amine functionality can be introduced through various synthetic routes, often involving the reduction of a corresponding nitro derivative or the Hofmann rearrangement of a carboxamide.
Biological Activities of 4-Aminopyrazole Derivatives
The 4-aminopyrazole scaffold is a key component in a variety of compounds exhibiting a broad spectrum of biological activities. These activities are highly dependent on the substituents attached to the pyrazole ring and the amino group. The following sections summarize the key therapeutic areas where derivatives of 4-aminopyrazoles have shown significant promise.
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are well-known for their anti-inflammatory and analgesic effects, with celecoxib being a prominent example of a COX-2 inhibitor. While specific data for this compound is unavailable, numerous studies on related pyrazole derivatives demonstrate their potential to modulate inflammatory pathways. The general mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[3]
Anticancer Activity
The 4-aminopyrazole moiety is a common scaffold in the development of novel anticancer agents. Derivatives have been shown to act as inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, a series of 4-amino-1H-pyrazole analogs have been investigated as covalent inhibitors of Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE subfamily of kinases implicated in several cancers.[4][5] The general approach involves designing molecules that can form a covalent bond with a cysteine residue in the kinase's active site, leading to irreversible inhibition.
Furthermore, derivatives of 1,3-diarylpyrazoles have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, with some compounds showing potent growth inhibition.[6] The mechanism of action for some of these compounds involves the induction of apoptosis.[7]
Kinase Inhibition
The 4-aminopyrazole scaffold is a versatile template for designing kinase inhibitors. By modifying the substituents, researchers can achieve selectivity for different kinases. For example, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been developed as potent and selective CDK2 inhibitors.[8][9] Inhibition of CDK2 is a promising strategy for cancer therapy as it plays a crucial role in cell cycle progression.
Antibacterial and Antiviral Activity
Derivatives of pyrazoles have also been explored for their potential as anti-infective agents. For instance, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and identified as potent inhibitors of FabH, an essential enzyme in bacterial fatty acid biosynthesis.[10] Additionally, structure-activity relationship studies of phenylpyrazole derivatives have led to the discovery of novel anti-HIV agents.[11]
Quantitative Data on 4-Aminopyrazole Derivatives
The following table summarizes representative quantitative data for various 4-aminopyrazole derivatives from the literature to illustrate their biological potency. It is important to note that these are not data for this compound itself but for structurally related compounds.
| Compound Class | Target | Assay | IC50/EC50/Ki | Reference |
| 4-Amino-1H-pyrazole analogs | CDK14 | Biochemical Assay | Varies | [4] |
| 1,3-Diarylpyrazole derivatives | Various cancer cell lines | Cytotoxicity Assay | Low micromolar range | [6] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Kinase Inhibition Assay | 0.005 µM (Ki) | [9] |
| Phenylpyrazole derivatives | HIV-1 | Anti-HIV Assay | Varies | [11] |
| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | E. coli FabH | Enzyme Inhibition Assay | Varies | [10] |
| Indolo-pyrazoles grafted with thiazolidinone | Tubulin Polymerization | Inhibition Assay | <10 µM | [12] |
Experimental Protocols
Detailed experimental methodologies are crucial for the synthesis and evaluation of novel compounds. Below are generalized protocols for key experiments cited in the literature for pyrazole derivatives.
General Synthesis of 4-Aminopyrazole Derivatives
A representative synthesis of 4-amino-1H-pyrazole analogs often starts with the appropriate pyrazole core, which can be synthesized through various methods, including the condensation of a β-dicarbonyl compound with a hydrazine derivative.[13] Subsequent functional group manipulations, such as nitration followed by reduction, can introduce the amino group at the 4-position. Further modifications on the amino group or the pyrazole ring are then carried out to generate a library of derivatives.[4][14]
Kinase Inhibition Assay
The inhibitory activity of pyrazole derivatives against a specific kinase is typically determined using an in vitro kinase assay. For example, the inhibitory efficiency against CDK2 can be estimated using commercially available kits.[15] The assay generally involves incubating the kinase with its substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using a luminescence-based method where the signal is inversely proportional to the amount of ATP consumed. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cytotoxicity Assay
The cytotoxic effects of synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar cell viability assay.[16] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The MTT reagent is then added, which is reduced by metabolically active cells to form a colored formazan product. The absorbance of the formazan solution is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Visualizations
General Synthetic Workflow for Pyrazole Derivatives
Caption: A generalized workflow for the synthesis of 4-aminopyrazole derivatives.
Signaling Pathway Inhibition by Pyrazole Kinase Inhibitors
Caption: Inhibition of a generic CDK-mediated signaling pathway by a 4-aminopyrazole derivative.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a multitude of pyrazole derivatives with significant potential in drug discovery. While direct biological data on this specific compound is scarce in the public domain, the extensive research on the 4-aminopyrazole scaffold highlights its importance in developing novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The information presented in this technical guide, drawn from studies on closely related analogs, provides a solid foundation for researchers and drug development professionals to explore the potential of this chemical entity in their research endeavors. Further investigation into the direct biological activities of this compound and its immediate derivatives is warranted to fully elucidate its pharmacological profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 16. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Pyrazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity to engage in diverse biological interactions have cemented its importance in drug discovery and development.[1][4][5] A multitude of FDA-approved drugs, spanning therapeutic areas such as inflammation, oncology, and infectious diseases, feature the pyrazole core, underscoring its clinical significance.[2][6][7] This guide provides a comprehensive technical overview of the discovery and synthesis of novel pyrazole compounds, with a focus on modern synthetic methodologies, key therapeutic applications, and detailed experimental protocols.
Modern Synthetic Methodologies for the Pyrazole Core
The synthesis of the pyrazole ring has evolved from classical condensation reactions to sophisticated, highly efficient modern techniques. These advancements have enabled greater control over regioselectivity, improved yields, and access to a wider range of molecular diversity.[8][9]
Classical Approaches: Cyclocondensation and Cycloaddition
The Knorr pyrazole synthesis, a foundational method, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10] This robust and straightforward approach remains a staple for the synthesis of a wide array of substituted pyrazoles.
Another cornerstone of pyrazole synthesis is the [3+2] dipolar cycloaddition reaction. This powerful technique typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or an alkene, to construct the five-membered ring with high regioselectivity.[8]
Contemporary Synthetic Innovations
Modern organic synthesis has introduced several advanced methods for pyrazole construction and functionalization, offering significant advantages in terms of efficiency and environmental impact.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically reduced reaction times, often from hours to minutes, while improving product yields.[11][12][13] This technique is particularly effective for one-pot, multi-component reactions.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental for the functionalization of the pyrazole core.[14] These methods allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the pharmacological properties of the target compounds.
Therapeutic Applications and Biological Activities
The broad spectrum of biological activities exhibited by pyrazole derivatives makes them attractive candidates for drug development in numerous therapeutic areas.[1][9][15]
Anti-inflammatory and Analgesic Properties
A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][16] The selective inhibition of COX-2 over COX-1 is a key strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Activity
The anticancer potential of pyrazole derivatives is a major focus of current research.[11][17] These compounds have been shown to inhibit various signaling pathways crucial for cancer cell proliferation and survival, including those mediated by epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[1]
Antimicrobial and Antiviral Effects
Novel pyrazole compounds have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][3] Furthermore, certain pyrazole derivatives have shown promise as antiviral agents, highlighting their potential in combating infectious diseases.[18]
Data Presentation: Biological Activity of Novel Pyrazole Compounds
The following tables summarize the quantitative data on the biological activity of selected novel pyrazole compounds.
Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | MCF-7 | 2.85 | [19] |
| 12 | MCF-7 | 23.99 | [19] |
| 15 | MCF-7 | 10.12 | [19] |
| 11 | HT-29 | 2.12 | [19] |
| 12 | HT-29 | 69.37 | [19] |
| 15 | HT-29 | 4.33 | [19] |
| 7a | HepG2 | 6.1 ± 1.9 | [15] |
| 7b | HepG2 | 7.9 ± 1.9 | [15] |
| 43m | A549 | 14 | [9] |
| 43m | HeLa | 19 | [9] |
| 45b | HCT-116 | 0.053 | [9] |
| 45b | MCF-7 | 0.126 | [9] |
| 45b | HepG2 | 0.039 | [9] |
| 6c | SK-MEL-28 | 3.46 ± 0.24 | [20] |
Table 2: COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 11 | 0.043 | >10 | >232 | [19] |
| 12 | 0.049 | >10 | >204 | [19] |
| 15 | 0.045 | >10 | >222 | [19] |
| 5u | 1.79 | 134.12 | 74.92 | [5] |
| 5s | 2.51 | 183.11 | 72.95 | [5] |
| 5r | 3.12 | 200.94 | 64.40 | [5] |
| 5f | 1.50 | 14.34 | 9.56 | [21] |
| 6f | 1.15 | 9.56 | 8.31 | [21] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 21a | Aspergillus niger | 2.9 | [3] |
| 21a | Staphylococcus aureus | 62.5 | [3] |
| 21a | Bacillus subtilis | 62.5 | [3] |
| 21a | Klebsiella pneumoniae | 125 | [3] |
| 3 | Escherichia coli | 0.25 | [22] |
| 4 | Streptococcus epidermidis | 0.25 | [22] |
| 2 | Aspergillus niger | 1 | [22] |
| 9 | Staphylococcus aureus (MDR) | 4 | [18] |
| 9 | Enterococcus faecalis (MDR) | 4 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of novel pyrazole compounds.
Synthesis Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazoles via Condensation of 1,3-Diketones with Hydrazine [23][24]
-
To a solution of the 1,3-diketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or N,N-dimethylacetamide), add the hydrazine derivative (1.0-1.2 eq).
-
The reaction mixture is stirred at room temperature or heated under reflux, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration, washed with a cold solvent, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Microwave-Assisted Synthesis of Pyrazolones [11][12]
-
In a microwave-safe vial, a mixture of a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and a substituted hydrazine (1.0 eq) is prepared.
-
The vial is sealed and placed in a microwave reactor.
-
The mixture is irradiated with microwaves at a specified power and for a set duration (e.g., 20% power for 4 minutes).
-
After irradiation, the vial is cooled to room temperature.
-
The reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and stirred vigorously.
-
The resulting precipitate is collected by filtration and dried. If no precipitate forms, the solvent is concentrated under reduced pressure, and the product is induced to crystallize or purified by chromatography.
Protocol 3: General Procedure for Copper-Co-Catalyzed Sonogashira Coupling of Iodopyrazoles [2][14]
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0 eq).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity Assays
Protocol 4: In Vitro Anticancer Activity Evaluation using the MTT Assay [15][20][25]
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test pyrazole compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity [3][22]
-
A two-fold serial dilution of the test pyrazole compounds is prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 6: In Vitro COX-1/COX-2 Inhibition Assay [5][26]
-
The inhibitory activity of the pyrazole compounds against COX-1 and COX-2 is determined using a commercially available inhibitor screening kit or a well-established in vitro assay.
-
The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the respective COX isoenzyme.
-
The test compounds are pre-incubated with the enzyme (COX-1 or COX-2) before the addition of the arachidonic acid substrate.
-
The amount of PGE2 produced is quantified using methods such as ELISA or fluorescence-based detection.
-
The percentage of inhibition is calculated, and the IC50 values are determined for each compound against both COX-1 and COX-2.
-
The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by pyrazole compounds and a representative experimental workflow.
Caption: General workflow for the synthesis and biological evaluation of novel pyrazole compounds.
Caption: Inhibition of EGFR and VEGFR signaling pathways by novel pyrazole compounds.
Caption: Inhibition of cell cycle progression through targeting CDK2 by novel pyrazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. jpsbr.org [jpsbr.org]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1,3-dimethyl-1H-pyrazol-4-amine
An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1,3-dimethyl-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of a variety of biologically active compounds. This guide details its core physical and chemical properties, spectroscopic data, established experimental protocols, and known applications, particularly in the development of pharmaceuticals and agrochemicals. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Core Properties and Identifiers
1,3-dimethyl-1H-pyrazol-4-amine, also known as 4-amino-1,3-dimethylpyrazole, is a substituted pyrazole. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This compound is often utilized as a versatile intermediate in organic synthesis.[1] Its dihydrochloride salt is also common, offering enhanced solubility for various applications.[1]
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1,3-dimethylpyrazol-4-amine | [2] |
| Synonyms | 4-Amino-1,3-dimethylpyrazole | [1][2] |
| CAS Number | 64517-88-0 | [3] |
| Molecular Formula | C₅H₉N₃ | [2] |
| Molecular Weight | 111.15 g/mol | [2] |
| Monoisotopic Mass | 111.079647300 Da |[2] |
Table 2: Physical Properties
| Property | Value | Reference / Note |
|---|---|---|
| Appearance | Off-white solid (for dihydrochloride salt) | [1] |
| Solubility | The dihydrochloride salt form enhances solubility. | [1] |
| pKa | Data not available in cited literature. Pyrazoles are generally weak bases. | |
| Melting Point | Data not available in cited literature. |
| Boiling Point | Data not available in cited literature. | |
Chemical Properties and Reactivity
1,3-dimethyl-1H-pyrazol-4-amine exhibits reactivity characteristic of an aromatic amine. The amine group can act as a nucleophile, participating in a wide range of chemical transformations. It is a stable compound, and its enhanced solubility in the form of its dihydrochloride salt makes it easy to handle in laboratory settings for chemical synthesis.[1]
Its primary utility lies in its role as a molecular scaffold. Researchers use this compound as a starting material to synthesize more complex pyrazole derivatives, which have shown a wide spectrum of biological activities, including anti-inflammatory and analgesic properties.[1][4] The pyrazole core is a well-established pharmacophore found in numerous approved drugs.[5]
Applications in Research and Development
This compound is a key intermediate with diverse applications:
-
Pharmaceutical Development: It is a foundational component for synthesizing pyrazole derivatives with potential therapeutic benefits.[1] Research has focused on its use in developing medications for neurological disorders, as its derivatives may possess the ability to cross the blood-brain barrier.[1] The broader class of pyrazole derivatives has been investigated for anti-inflammatory, analgesic, antifungal, and antitumor activities.[4][6]
-
Agricultural Chemistry: It serves as an intermediate in the creation of advanced agrochemicals, contributing to the efficacy of crop protection products against various pests and diseases.[1]
-
Materials Science: The compound is also employed in the synthesis of novel advanced materials.[1]
Caption: Logical flow of 1,3-dimethyl-1H-pyrazol-4-amine from intermediate to final applications.
Experimental Protocols
General Synthesis Approach
The synthesis of substituted pyrazoles often involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. For 1,3-dimethyl-1H-pyrazol-4-amine, a plausible route involves the reaction of methylhydrazine with a functionalized β-ketonitrile, followed by reduction of a nitro group or conversion from another functional group at the 4-position.
A general workflow for the synthesis and purification is outlined below.
Caption: General experimental workflow for the synthesis and purification of pyrazole derivatives.
Purification Protocol
Based on methodologies for similar compounds, the crude product obtained after synthesis can be purified as follows:
-
Column Chromatography: The crude material is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto a silica gel column. Elution is typically performed with a solvent gradient, such as hexane-ethyl acetate, to separate the desired product from impurities.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Analytical Methods
The characterization and confirmation of the structure and purity of 1,3-dimethyl-1H-pyrazol-4-amine would involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure, confirming the positions of the methyl groups and the amine substituent on the pyrazole ring.[6][8]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[8]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as N-H stretches from the amine and C=N stretches from the pyrazole ring.[6]
-
High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound, often used for quality control.[1]
Safety and Handling
Specific safety and handling data for 1,3-dimethyl-1H-pyrazol-4-amine is limited. As with any chemical reagent, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For the dihydrochloride salt, storage at 0-8°C is recommended.[1]
Conclusion
1,3-dimethyl-1H-pyrazol-4-amine is a valuable heterocyclic intermediate with significant potential in the fields of drug discovery, agrochemical synthesis, and materials science. Its straightforward chemical nature and the established biological importance of the pyrazole scaffold make it a compound of high interest for further research and development. This guide provides a foundational understanding of its properties and applications for scientists and researchers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 4431056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-DIMETHYL-1H-PYRAZOL-4-AMINE | 64517-88-0 [chemicalbook.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A Technical Guide to 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride, a key building block in medicinal chemistry. This document covers its chemical properties, reliable suppliers, detailed synthetic and analytical protocols, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors.
Chemical Properties and Suppliers
This compound is a stable, solid compound valued for its utility in synthesizing more complex biologically active molecules.[1] It is often supplied as the hydrochloride or dihydrochloride salt to improve its solubility and handling.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1147222-02-3 (hydrochloride) | N/A |
| 197367-87-6 (dihydrochloride) | ||
| Molecular Formula | C₅H₁₀ClN₃ (hydrochloride) | PubChem |
| Molecular Weight | 147.61 g/mol (hydrochloride) | PubChem |
| Appearance | Off-white to white solid | N/A |
| Purity | Typically ≥95% (HPLC) | N/A |
| Storage | Store at 0-8°C | N/A |
Major Suppliers
A variety of chemical suppliers offer this compound and its dihydrochloride salt in research and bulk quantities. When selecting a supplier, it is crucial to consider purity, available analytical data (e.g., Certificate of Analysis), and lead times.
| Supplier | Product Name | Purity | Notes |
| Fluorochem | This compound | 97.0% | Solid form. |
| Chem-Impex | 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride | ≥ 95% (HPLC) | Key compound in pharmaceutical and agrochemical research.[1] |
| Advent Bio | 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride | High Quality | Offers both small and bulk quantities. |
| Manchester Organics | 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride | N/A | Lead time 4-6 weeks.[2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles for pyrazole synthesis and characterization.
Synthesis of this compound
A common and effective method for the synthesis of 4-aminopyrazoles is the reduction of the corresponding 4-nitropyrazole precursor.[3][4] This two-step process involves the nitration of 1,3-dimethyl-1H-pyrazole followed by the reduction of the nitro group.
Step 1: Nitration of 1,3-dimethyl-1H-pyrazole to 1,3-dimethyl-4-nitro-1H-pyrazole
-
Materials: 1,3-dimethyl-1H-pyrazole, fuming nitric acid, sulfuric acid.
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 1,3-dimethyl-1H-pyrazole to a mixture of fuming nitric acid and sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry to yield 1,3-dimethyl-4-nitro-1H-pyrazole.
-
Step 2: Reduction of 1,3-dimethyl-4-nitro-1H-pyrazole to 1,3-dimethyl-1H-pyrazol-4-amine
-
Materials: 1,3-dimethyl-4-nitro-1H-pyrazole, Palladium on carbon (Pd/C, 10%), methanol, hydrogen gas, hydrochloric acid.
-
Procedure:
-
Dissolve 1,3-dimethyl-4-nitro-1H-pyrazole in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ethanol, to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold non-polar solvent, and dry to obtain this compound.
-
Analytical Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
~7.5-8.0 (s, 1H, pyrazole C4-H)
-
~3.7-3.9 (s, 3H, N-CH₃)
-
~2.2-2.4 (s, 3H, C-CH₃)
-
Broad singlet for NH₂ protons (hydrochloride salt may show a broad signal for NH₃⁺).
-
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
~145-150 (pyrazole C3)
-
~125-130 (pyrazole C5)
-
~110-115 (pyrazole C4)
-
~35-40 (N-CH₃)
-
~10-15 (C-CH₃)
-
-
2.2.2. High-Performance Liquid Chromatography (HPLC)
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Retention Time: Dependent on the specific gradient, but typically in the early to mid-range for a small polar molecule.
-
2.2.3. Mass Spectrometry (MS)
-
Method: Electrospray ionization (ESI) in positive ion mode.
-
Expected m/z:
-
[M+H]⁺ for the free base at approximately 112.09.
-
Fragmentation patterns may show loss of methyl groups or parts of the pyrazole ring.
-
Applications in Drug Discovery
The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[5] this compound serves as a valuable starting material for the synthesis of these inhibitors, which target key signaling pathways implicated in cancer and other diseases.
Role in Kinase Inhibitor Synthesis
This compound is a key intermediate in the synthesis of inhibitors for a variety of kinases, including Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3).[6][7][8] The amino group at the 4-position of the pyrazole ring provides a convenient handle for further chemical modifications, allowing for the construction of molecules that can fit into the ATP-binding pocket of kinases and modulate their activity.
For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent CDK2 inhibitors.[6][7] The synthesis of such compounds often involves the coupling of an aminopyrazole, like 1,3-dimethyl-1H-pyrazol-4-amine, with a functionalized pyrimidine core.
Involvement in Signaling Pathways
Kinase inhibitors developed from the 1,3-dimethyl-1H-pyrazol-4-amine scaffold can modulate critical cellular signaling pathways.
Below is a simplified representation of a generic kinase inhibitor's mechanism of action, which is relevant to compounds synthesized from this pyrazole derivative.
Caption: Simplified signaling pathway illustrating kinase inhibitor action.
Conclusion
This compound is a versatile and valuable reagent for researchers in drug discovery. Its straightforward synthesis and the reactivity of its amino group make it an ideal starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The information provided in this guide is intended to support the effective procurement, synthesis, and application of this important chemical building block.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified individuals in a properly equipped laboratory setting. Appropriate safety precautions should always be taken.
References
- 1. chemimpex.com [chemimpex.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 1,3-dimethyl-1H-pyrazol-4-amine Hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride, a key intermediate in pharmaceutical and agrochemical research.[1] The pyrazole scaffold is a significant pharmacophore present in numerous therapeutic agents, including anti-inflammatory, anticancer, and antidepressant drugs.[2][3] This protocol outlines a reliable synthetic route starting from 1,3-dimethyl-4-nitro-1H-pyrazole, involving a nitro group reduction followed by salt formation.
I. Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first key step is the reduction of the nitro group of 1,3-dimethyl-4-nitro-1H-pyrazole to the corresponding amine. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.[4] The resulting free amine, 1,3-dimethyl-1H-pyrazol-4-amine, is then converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and solubility.[1]
II. Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,3-dimethyl-4-nitro-1H-pyrazole | ≥98% | Commercially Available |
| Palladium on Carbon (5% Pd) | Commercially Available | |
| Hydrogen Gas (H₂) | High Purity | |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Celite® | Commercially Available |
Step 1: Synthesis of 1,3-dimethyl-1H-pyrazol-4-amine
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1,3-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add 5% Palladium on carbon (0.05 - 0.10 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazol-4-amine as an oil or solid. The crude product can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the crude 1,3-dimethyl-1H-pyrazol-4-amine (1.0 eq) in a minimal amount of ethyl acetate or anhydrous diethyl ether.
-
Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (1.1 eq, can be a solution in diethyl ether or dropwise addition of concentrated HCl) dropwise with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution as a white solid.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
III. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1,3-dimethyl-1H-pyrazol-4-amine | C₅H₉N₃ | 111.15[5] | Oil or Low-Melting Solid |
| This compound | C₅H₁₀ClN₃ | 147.61 | White Solid |
IV. Visualization of the Synthesis Workflow
Caption: Synthetic route for this compound.
V. Concluding Remarks
This protocol provides a straightforward and efficient method for the synthesis of this compound. The described procedure utilizes common laboratory reagents and techniques, making it accessible for most chemistry research laboratories. The final product's purity can be assessed by standard analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis. As with all chemical syntheses, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.
References
Application Note: NMR and Mass Spectrometry Analysis of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the structural characterization of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The included methodologies are designed to offer a clear and reproducible guide for researchers engaged in the synthesis and analysis of pyrazole derivatives, which are significant scaffolds in medicinal chemistry. This note presents predicted mass spectrometry data and representative NMR data to aid in the identification and confirmation of the compound's structure.
Chemical Structure:
-
Compound Name: this compound
-
Molecular Formula: C₅H₁₀ClN₃
-
Molecular Weight: 147.61 g/mol
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H (proton) and ¹³C (carbon) NMR spectra. Due to the hydrochloride salt form, a polar deuterated solvent such as DMSO-d₆ is recommended for good solubility and to observe exchangeable protons.
1.1. Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
1.2. ¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 16
-
Spectral Width: -2 to 12 ppm
-
Reference: TMS at 0 ppm (or residual solvent peak for DMSO-d₆ at ~2.50 ppm)
1.3. ¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or more, depending on sample concentration
-
Spectral Width: 0 to 160 ppm
-
Reference: TMS at 0 ppm (or solvent peak for DMSO-d₆ at ~39.52 ppm)
Mass Spectrometry (MS)
This protocol describes the analysis of this compound using Electrospray Ionization-Mass Spectrometry (ESI-MS) for accurate mass determination.
2.1. Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure the amine is protonated.
-
Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.
2.2. ESI-MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr (Nitrogen)
-
Mass Range: 50-500 m/z
Data Analysis and Results
NMR Spectroscopy Data
Disclaimer: The following NMR data is representative and hypothetical, based on the known chemical structure of this compound. It is intended for illustrative purposes to guide spectral interpretation.
Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | s | 1H | H-5 (pyrazole ring) |
| ~3.65 | s | 3H | N-CH₃ (pyrazole N1) |
| ~3.50 (broad) | s | 3H | -NH₃⁺ |
| ~2.10 | s | 3H | C-CH₃ (pyrazole C3) |
Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-3 (pyrazole ring) |
| ~135.0 | C-5 (pyrazole ring) |
| ~110.0 | C-4 (pyrazole ring) |
| ~35.0 | N-CH₃ (pyrazole N1) |
| ~10.0 | C-CH₃ (pyrazole C3) |
Mass Spectrometry Data
The mass spectrum is expected to show the molecular ion of the free base (1,3-dimethyl-1H-pyrazol-4-amine), which has a monoisotopic mass of 111.080 Da.[3] The following table lists the predicted m/z values for the protonated molecule and common adducts in positive ionization mode.
Table 3: Predicted Mass Spectrometry Data for C₅H₉N₃ (Free Base)
| Adduct Form | Calculated m/z |
| [M+H]⁺ | 112.087 |
| [M+Na]⁺ | 134.069 |
| [M+K]⁺ | 150.043 |
| [M+NH₄]⁺ | 129.113 |
Data sourced from PubChem predictions for the free base.[4]
Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Structural Characterization.
References
Application Notes and Protocols: The Strategic Use of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. This has rendered them prime targets for therapeutic intervention. The pyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, prized for its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the utilization of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride , a key building block for the synthesis of potent and selective kinase inhibitors. We present a generalized protocol for the synthesis of pyrazolo[3,4-d]pyrimidine-based inhibitors, a common and effective kinase inhibitor scaffold. Additionally, we provide quantitative data on the inhibitory activity of structurally related compounds and visualize key signaling pathways targeted by these inhibitors.
Introduction
The pyrazole nucleus is a cornerstone in the design of kinase inhibitors due to its ability to act as a bioisosteric replacement for the adenine core of ATP, effectively competing for the enzyme's active site. The nitrogen atoms of the pyrazole ring can serve as both hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase domain. The specific starting material, this compound, offers several advantages: the methyl groups can provide favorable hydrophobic interactions and improve metabolic stability, while the 4-amino group serves as a crucial handle for further chemical elaboration into more complex heterocyclic systems.
Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
A common and highly effective strategy for elaborating 4-aminopyrazoles into potent kinase inhibitors is through the construction of the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic system is isosteric to purine and is found in numerous clinically approved and investigational kinase inhibitors.
General Reaction Scheme
The synthesis typically involves the condensation of the 4-aminopyrazole with a suitable three-carbon electrophile, often a β-ketoester or a related dicarbonyl compound, followed by cyclization. A generalized reaction scheme is depicted below.
Caption: Generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Experimental Protocols
Note: The following protocol is a generalized procedure adapted from literature for the synthesis of pyrazolo[3,4-d]pyrimidines from 4-aminopyrazoles. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: Synthesis of a 4-substituted-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
This compound
-
Appropriate β-ketoester (e.g., ethyl acetoacetate) or dicarbonyl compound
-
Ethanol or another suitable high-boiling solvent
-
Base (e.g., triethylamine, sodium ethoxide)
-
Standard laboratory glassware for reflux and work-up
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Neutralization and Initial Condensation:
-
To a solution of this compound (1.0 eq) in ethanol, add a suitable base such as triethylamine (1.1 eq) to liberate the free amine.
-
Add the β-ketoester or dicarbonyl compound (1.0-1.2 eq) to the reaction mixture.
-
-
Cyclization:
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data: Inhibitory Activity of Structurally Related Pyrazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of several pyrazole-based kinase inhibitors. While not all are direct derivatives of 1,3-dimethyl-1H-pyrazol-4-amine, they represent the therapeutic potential of this compound class.
Table 1: IC₅₀ Values of Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Lck | 2 | [1] |
| Pyrazolo[3,4-d]pyrimidine | Src | 5 | [1] |
| Pyrazolo[3,4-d]pyrimidine | KDR | 10 | [1] |
| Pyrazolo[3,4-d]pyrimidine | Tie-2 | 15 | [1] |
| 4-Aminopyrazole | JNK3 | 7 | [2] |
| 4-Aminopyrazole | p38 | >20,000 | [2] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 5 (Kᵢ) | [3] |
| Pyrazolo[3,4-d]pyrimidine | HPK1 | 29.0 | [4] |
Table 2: Antiproliferative Activity of Pyrazole-Based Kinase Inhibitors
| Compound Class | Cell Line | GI₅₀ (µM) | Reference |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | Ovarian Cancer Cells | 0.127-0.560 | [3] |
| 4-Aminopyrazole | INS-1 (Insulinoma) | ~1 | [2] |
Signaling Pathways
Kinase inhibitors derived from 1,3-dimethyl-1H-pyrazol-4-amine can target a variety of signaling pathways implicated in cell proliferation, differentiation, and apoptosis. Below are visualizations of key pathways often targeted by pyrazole-based inhibitors.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy.
Caption: Simplified CDK signaling pathway and point of inhibition.
JNK/p38 MAPK Signaling Pathway
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are activated by stress signals and play roles in inflammation and apoptosis.
Caption: Overview of the JNK/p38 MAPK signaling cascade.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its structural features allow for the straightforward construction of privileged scaffolds such as the pyrazolo[3,4-d]pyrimidine core. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel kinase inhibitors with therapeutic potential. The adaptability of the pyrazole core allows for fine-tuning of selectivity and potency, making it an enduringly important building block in modern drug discovery.
References
Application Notes and Protocols: Development of Pyrazole-Based FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is the most common form of acute leukemia in adults, with a significant portion of cases characterized by a poor prognosis.[1][2] A key driver in approximately 30% of AML cases is the presence of activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2][3] These mutations, most commonly internal tandem duplications (FLT3-ITD) in the juxtamembrane domain, lead to constitutive kinase activity, promoting uncontrolled cell proliferation and survival.[4][5][6] This makes FLT3 a critical therapeutic target for AML.[1][4]
The pyrazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and versatile biological activities, with numerous pyrazole-containing drugs approved for various clinical conditions.[1][7] This document provides detailed application notes and protocols on the development of novel FLT3 inhibitors centered around the pyrazole scaffold, highlighting key structure-activity relationships (SAR), and outlining essential experimental methodologies for their evaluation.
FLT3 Signaling Pathway in AML
Under normal physiological conditions, the FLT3 receptor is activated upon binding its ligand (FL), which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the activation loop.[4] This activation triggers several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for the survival, proliferation, and differentiation of hematopoietic cells.[4][5][8]
In FLT3-mutated AML, ligand-independent dimerization results in constitutive activation of these downstream pathways, conferring a strong proliferative advantage to leukemic cells.[4][5] Pyrazole-based inhibitors are designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and blocking the aberrant downstream signaling.
Data Presentation: Structure-Activity Relationship (SAR) of Pyrazole-Based FLT3 Inhibitors
The development of potent and selective FLT3 inhibitors from pyrazole scaffolds involves systematic modification of different parts of the molecule. The following tables summarize the SAR for two prominent series: N-biphenyl-N′-(1H-pyrazol-5-yl)ureas and 1H-pyrazole-3-carboxamides.
Table 1: SAR of Biphenyl Pyrazoyl-Urea Series
This series was optimized to identify selective, metabolically stable Type II inhibitors.[1] The data highlights the importance of substituents on the pyrazole ring (R1, R2) and the biphenyl moiety.[1]
| Compound | R1 | R2 | FLT3 IC50 (nM) | MV4-11 GI50 (nM) | MOLM-14 GI50 (nM) |
| 5f | t-Butyl | Phenyl | 500 | 1200 | 200 |
| 5h | t-Butyl | Isopropyl | >10000 | >10000 | >10000 |
| 5k | Isopropyl | Phenyl | 2000 | 2500 | 1300 |
| 10q | t-Butyl | Phenyl | 230 | 280 | 18 |
| Quizartinib | - | - | 1.1 | 1.4 | 0.4 |
| Sorafenib | - | - | 29 | 6 | 5 |
| Data sourced from Corradini, et al. (2025).[1] | |||||
| Note: Compound 10q is an optimized lead from the initial series. |
Table 2: Activity of Optimized 1H-Pyrazole-3-Carboxamide Derivatives
This series was developed by modifying the structure of a known potent inhibitor, FN-1501, leading to compounds with exceptional potency against FLT3 and its resistance-conferring mutants.[9]
| Compound | FLT3 IC50 (nM) | FLT3-ITD-F691L IC50 (nM) | MV4-11 IC50 (nM) |
| FN-1501 | 2.33 | - | - |
| 8t | 0.089 | 0.6 | 1.22 |
| Quizartinib | 1.3 | 25.4 | 0.9 |
| Data sourced from Lv, et al. (2019).[9] |
Logical & Experimental Workflow
The development process follows a logical progression from initial design to preclinical evaluation. This involves iterative cycles of design, synthesis, and biological testing to optimize for potency, selectivity, and drug-like properties.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the synthesis and evaluation of pyrazole-based FLT3 inhibitors.
Protocol 1: General Synthesis of Biphenyl Pyrazoyl-Urea Inhibitors
This protocol is adapted from a reported synthesis of a library of pyrazoyl-urea analogues.[1]
Objective: To synthesize N-biphenyl-N′-(1H-pyrazol-5-yl)urea derivatives.
Materials:
-
Substituted 1H-pyrazol-5-amine
-
Substituted biphenyl isocyanate
-
Anhydrous Toluene
-
Argon gas supply
-
Standard glassware for reflux and inert atmosphere reactions
Procedure:
-
To a solution of the appropriate 1H-pyrazol-5-amine (1.0 equivalent) in anhydrous toluene, add the corresponding biphenyl isocyanate (1.1 equivalents).
-
Place the reaction mixture under an inert argon atmosphere.
-
Heat the mixture to reflux (approximately 116 °C) and maintain for 72 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired pyrazoyl-urea compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[10][11][12]
Objective: To determine the IC50 value of a test compound against recombinant FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., AXLtide or Myelin Basic Protein)[11][12]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)[13]
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Kinase Reaction Setup: Prepare a master mix containing the FLT3 kinase and substrate in kinase reaction buffer. Add this mix to the wells containing the compounds. Incubate for 15-30 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km value (typically 10-50 µM).[11]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[10][11]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Protocol 3: Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of FLT3-dependent AML cells.[11]
Objective: To determine the GI50/IC50 value of a test compound in FLT3-ITD positive cell lines like MV4-11 or MOLM-14.[1]
Materials:
-
MV4-11 or MOLM-14 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)[14]
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer or absorbance plate reader
Procedure:
-
Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.[11]
-
Compound Addition: Prepare serial dilutions of the test compounds in complete medium from a DMSO stock. Add 10 µL of the diluted compound to the appropriate wells. The final DMSO concentration should not exceed 0.5%. Include vehicle control (DMSO in medium) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[11]
-
Measure Viability:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.[11]
-
-
Data Acquisition: Read the luminescence (for CellTiter-Glo®) or absorbance (for MTT/XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control. Plot the percentage of viable cells against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Protocol 4: Western Blot Analysis of FLT3 Pathway Inhibition
This protocol is used to confirm that the inhibitor's anti-proliferative effect is due to the inhibition of FLT3 signaling.[1]
Objective: To measure the dose-dependent inhibition of FLT3 and STAT5 phosphorylation in AML cells.
Materials:
-
MV4-11 or MOLM-14 cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to ~80% confluency. Treat the cells with increasing concentrations of the test compound for 4 hours.[15] Include a DMSO vehicle control.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add the ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total-FLT3) and a loading control (e.g., anti-β-actin).[10]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each treatment condition to determine the concentration-dependent inhibition of signaling.[10]
Protocol 5: In Vivo Efficacy in an AML Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of a lead compound in a mouse model of AML.[16]
Objective: To assess the in vivo efficacy of a pyrazole-based FLT3 inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MV4-11 cells
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of MV4-11 cells (e.g., 5-10 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once daily).[16] The control group receives the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration (e.g., 18-21 days).[16]
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effect.
References
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pyrazole-Based Compounds in Alzheimer's Disease Research
Topic: The Therapeutic Potential of Spleen Tyrosine Kinase (Syk) Inhibition by Pyrazole Derivatives in Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. Neuroinflammation, mediated by microglia, plays a crucial role in the pathogenesis of AD. Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase, has emerged as a key regulator of neuroinflammation and is implicated in Aβ production and tau hyperphosphorylation.[1][2] Consequently, inhibition of Syk has become a promising therapeutic strategy for AD. Pyrazole-based compounds represent a class of small molecules with potential for Syk inhibition and other multi-target effects relevant to AD pathology. This document provides an overview of the application of pyrazole derivatives, as exemplified by potent Syk inhibitors, in preclinical Alzheimer's disease research.
Mechanism of Action: Syk Inhibition in Alzheimer's Disease
Syk is a critical mediator of signaling pathways downstream of various cell surface receptors, including TREM2 in microglia.[3] In the context of Alzheimer's disease, Syk activation contributes to:
-
Neuroinflammation: Syk activation in microglia promotes the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5]
-
Amyloid-β Production: Syk can regulate the production of Aβ peptides through NF-κB-dependent mechanisms.[2]
-
Tau Hyperphosphorylation: Syk inhibition has been shown to decrease tau hyperphosphorylation by modulating the activity of glycogen synthase kinase-3β (GSK3β), a primary tau kinase.[2]
Inhibition of Syk by compounds such as 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride and other pyrazole derivatives can therefore interrupt these key pathological processes.
Data Presentation
Table 1: Preclinical Efficacy of Syk Inhibitors in Alzheimer's Disease Models
| Compound/Inhibitor | Model System | Key Findings | Reference |
| Syk Inhibitor (General) | Transgenic Aβ mice | Decreased brain Aβ accumulation. | [2] |
| Syk Inhibitor (General) | Transgenic Tau P301S mice | Reduced tau hyperphosphorylation at multiple AD-relevant epitopes. | [2] |
| BAY61-3606 | LPS-induced neurodegeneration mouse model | Suppressed microglial activation and inflammatory cytokine release (TNF-α, IL-1β, IL-6); Reduced microglia-mediated neuronal cell death; Recovered synaptic markers (SNAP25, Syp, PSD95); Protected against cognitive and memory dysfunction. | [4] |
| BAY61-3606 & P505-15 | Primary neuron-glia cultures (LPS-induced) | Completely prevented microglia-dependent neuronal loss; Reduced LPS-induced IL-6 release. | [5] |
| Anle138b (diphenylpyrazole) | APP/PS1-dE9 mouse model | Restored hippocampal synaptic and transcriptional plasticity; Improved spatial memory; Blocked the activity of conducting Aβ pores. | [6] |
Experimental Protocols
Protocol 1: In Vitro Syk Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a 1,3-dimethyl-1H-pyrazol-4-amine derivative) against Syk kinase activity.
Materials:
-
Recombinant human Syk enzyme
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader for luminescence detection
Methodology:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant Syk enzyme, and the test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding the Syk substrate and ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Microglia Activation Assay in vitro
Objective: To assess the effect of a pyrazole-based Syk inhibitor on lipopolysaccharide (LPS)-induced microglial activation and inflammatory cytokine production.
Materials:
-
BV-2 microglial cell line or primary microglia
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS (from E. coli)
-
Test compound (e.g., a 1,3-dimethyl-1H-pyrazol-4-amine derivative)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Griess Reagent for nitric oxide (NO) measurement
-
Cell lysis buffer and reagents for Western blotting (antibodies against Iba-1, p-Syk, Syk)
Methodology:
-
Plate BV-2 cells or primary microglia in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle-treated control group.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the supernatant as an indicator of NO production using the Griess Reagent.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of microglial activation marker Iba-1 and the phosphorylation status of Syk.
Protocol 3: In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model
Objective: To evaluate the therapeutic efficacy of a pyrazole-based Syk inhibitor in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
Test compound formulated for oral administration (e.g., in drinking water or by oral gavage)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Reagents and equipment for immunohistochemistry (antibodies against Aβ, Iba-1, GFAP)
-
Reagents and equipment for ELISA (for Aβ40 and Aβ42 quantification)
-
Reagents and equipment for Western blotting (antibodies against tau, p-tau, synaptic markers)
Methodology:
-
Animal Dosing: Begin administration of the test compound or vehicle to APP/PS1 mice at an appropriate age (e.g., before or after plaque deposition). Administer the compound daily via the chosen route for a specified duration (e.g., 3 months).
-
Behavioral Testing: In the final weeks of the treatment period, conduct behavioral tests to assess cognitive function.
-
Morris Water Maze: Evaluate spatial learning and memory.
-
Y-Maze: Assess short-term working memory.
-
-
Tissue Collection and Processing: At the end of the study, euthanize the mice and collect brain tissue. Perfuse the animals with saline and fix one hemisphere in 4% paraformaldehyde for immunohistochemistry, and snap-freeze the other hemisphere for biochemical analyses.
-
Biochemical Analysis:
-
Aβ Quantification: Homogenize the brain tissue and measure the levels of soluble and insoluble Aβ40 and Aβ42 using specific ELISA kits.
-
Western Blotting: Analyze the levels of total tau, phosphorylated tau, and synaptic proteins (e.g., synaptophysin, PSD-95).
-
-
Immunohistochemistry:
-
Stain brain sections with antibodies against Aβ to visualize and quantify amyloid plaque load.
-
Stain for Iba-1 and GFAP to assess microgliosis and astrogliosis, respectively.
-
-
Data Analysis: Statistically compare the results from the treated group with the vehicle-treated group to determine the efficacy of the compound.
Visualizations
References
- 1. "SPLEEN TYROSINE KINASE (SYK) INVOLVEMENT IN ALZHEIMER'S DISEASE" by Stefan Drakulich [digitalcommons.ncf.edu]
- 2. The Spleen Tyrosine Kinase (Syk) Regulates Alzheimer Amyloid-β Production and Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Pharmacological Inhibition of Spleen Tyrosine Kinase Suppressed Neuroinflammation and Cognitive Dysfunction in LPS-Induced Neurodegeneration Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Syk inhibitors protect against microglia-mediated neuronal loss in culture [frontiersin.org]
- 6. The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology [escholarship.org]
Pyrazole Derivatives as Promising Therapeutic Agents for Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of pyrazole derivatives as potential therapeutic agents for Parkinson's disease (PD). The information compiled herein is intended to guide researchers in the synthesis, screening, and mechanistic evaluation of this promising class of compounds.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein protein in Lewy bodies.[1] Current therapeutic strategies primarily focus on symptomatic relief. Pyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, with significant potential for the treatment of neurodegenerative diseases.[2] These compounds have been shown to target key pathological pathways in PD, including the inhibition of monoamine oxidase-B (MAO-B) and the prevention of α-synuclein aggregation.[3][4] This document outlines detailed protocols for the synthesis and evaluation of pyrazole derivatives and provides insights into their mechanisms of action.
Data Presentation: Efficacy of Pyrazole Derivatives
The following tables summarize the in vitro efficacy of various pyrazole derivatives in targeting key pathological markers of Parkinson's disease.
Table 1: Inhibition of Monoamine Oxidase-B (MAO-B) by Pyrazole Derivatives
| Compound ID | Structure | Target | IC50 / Ki | Reference Compound |
| 1 | 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivative | MAO-B | Ki: 1.5 nM - 50 nM | - |
| 2 | Pyrazoline derivative with unsubstituted ring A and without ring C | hMAO-B | - | Selegiline |
| 3 | 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivative | hMAO-B | - | Moclobemide |
Note: Specific IC50/Ki values for compounds 2 and 3 were not explicitly provided in the source material but were identified as selective inhibitors.[4][5] Compound 1 derivatives showed high activity against MAO-B.[3][6]
Table 2: Inhibition of α-Synuclein Aggregation by Pyrazole Derivatives
| Compound ID | Structure | Target | Ki | Assay Method |
| APT-13 | Arylpyrazolethiazole derivative | α-synuclein fibrils | 27.8 ± 9.7 nM | In vitro competition binding assay against [3H]MODAG-001 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of pyrazole derivatives.
Synthesis of Pyrazoline Derivatives from Chalcones
This protocol describes a general and efficient two-step method for synthesizing pyrazoline derivatives, which are a prominent class of pyrazoles investigated for neuroprotective effects. The synthesis involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.[7][8][9][10][11]
Materials:
-
Aryl aldehyde (10 mmol)
-
Aryl ketone (e.g., acetophenone) (10 mmol)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH, 30-40%) or Potassium Hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Hydrazine hydrate or Phenylhydrazine (10-12.5 mmol)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Filtration apparatus
Procedure:
Step 1: Synthesis of Chalcone (Claisen-Schmidt Condensation)
-
In a round-bottom flask, dissolve the aryl ketone (10 mmol) and aryl aldehyde (10 mmol) in ethanol (10-30 mL) with stirring.[8][10]
-
Slowly add aqueous NaOH or KOH solution dropwise to the mixture at room temperature.[8][10]
-
Continue stirring the reaction mixture at room temperature for a few hours until the reaction is complete, as monitored by TLC.[8]
-
Pour the reaction mixture into cold water and acidify with HCl to precipitate the chalcone.[8]
-
Filter the solid precipitate, wash with water, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.[7]
Step 2: Synthesis of Pyrazoline
-
In a round-bottom flask, dissolve the synthesized chalcone (10 mmol) in ethanol (5-20 mL).[7][9]
-
Add hydrazine hydrate or phenylhydrazine (10-12.5 mmol) to the solution.[7][9]
-
Add a few drops of glacial acetic acid as a catalyst.[7]
-
Reflux the reaction mixture at approximately 80°C for 4-6 hours, monitoring the progress by TLC.[7][9]
-
After completion, pour the reaction mixture into ice-cold water to precipitate the pyrazoline derivative.[7][8][9]
-
Collect the solid by filtration, wash with water, and dry.[7][9]
-
Recrystallize the crude product from ethanol to obtain the purified pyrazoline.[7]
Workflow for Synthesis and Evaluation of Pyrazoline Derivatives
In Vitro Monoamine Oxidase-B (MAO-B) Inhibition Assay (Fluorometric)
This protocol details a fluorometric assay to determine the inhibitory potential of pyrazole derivatives against human MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Test pyrazole derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., Selegiline)
-
MAO-B assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test pyrazole derivative in DMSO. Serially dilute this stock in assay buffer to create a range of concentrations (e.g., 10x the final desired concentration).
-
Prepare a working solution of hMAO-B enzyme in the assay buffer.
-
Prepare a substrate working solution containing the MAO-B substrate, HRP, and the fluorescent probe in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add 10 µL of the diluted test compound solutions. Include wells for a positive control (Selegiline) and a vehicle control (DMSO in assay buffer).
-
Add 40 µL of the hMAO-B enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity kinetically at 37°C for 10-40 minutes using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
In Vitro α-Synuclein Aggregation Inhibition Assay
This protocol describes a method to assess the ability of pyrazole derivatives to inhibit the aggregation of α-synuclein, a key event in the pathology of Parkinson's disease. The assay utilizes Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test pyrazole derivatives dissolved in DMSO
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader with shaking capabilities
Procedure:
-
Preparation of α-Synuclein:
-
Dissolve lyophilized α-synuclein monomer in PBS to a final concentration of 210 µM and filter through a 0.22-µm filter.
-
-
Assay Setup:
-
In each well of a 96-well plate, combine:
-
40 µM Thioflavin T
-
70 µM α-synuclein
-
Test compound at various concentrations (or DMSO for control)
-
PBS to a final volume of 150 µL
-
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with continuous orbital shaking in a plate reader.
-
Measure the ThT fluorescence intensity (e.g., excitation at 440 nm and emission at 480 nm) at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Analyze the kinetic curves to determine parameters such as the lag time and the maximum fluorescence intensity.
-
Calculate the percentage of inhibition of aggregation at the final time point for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotection Assays in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases. These protocols assess the neuroprotective effects of pyrazole derivatives against neurotoxin-induced cell death.
a) Cell Viability Assay (MTT Assay)
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
Test pyrazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyrazole derivative for a specified time (e.g., 2-6 hours).
-
Induce neurotoxicity by adding the neurotoxin (e.g., 150 µM 6-OHDA) and incubate for 24 hours.[2]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
b) Intracellular Reactive Oxygen Species (ROS) Assay
Materials:
-
SH-SY5Y cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Neurotoxin
-
Test pyrazole derivatives
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed and treat the cells with the test compound and neurotoxin as described in the MTT assay.
-
After the treatment period, wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence of dichlorofluorescein (DCF) using a fluorescence plate reader (excitation ~480 nm, emission ~530 nm) or by flow cytometry.
-
Quantify the reduction in ROS levels in treated cells compared to the neurotoxin-only control.
c) Caspase-3 Activity Assay
Materials:
-
SH-SY5Y cells
-
Neurotoxin
-
Test pyrazole derivatives
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
96-well black plate
-
Fluorescence microplate reader
Procedure:
-
Seed and treat the cells as described in the MTT assay.
-
After treatment, lyse the cells using the provided lysis buffer.
-
Transfer the cell lysates to a 96-well black plate.
-
Add the caspase-3 substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the fluorescence generated from the cleavage of the substrate (e.g., excitation at 380 nm, emission at 460 nm).
-
Determine the percentage of inhibition of caspase-3 activity for each compound concentration relative to the neurotoxin-only control.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of pyrazole derivatives in Parkinson's disease stems from their ability to modulate key pathological pathways.
1. MAO-B Inhibition and Neuroprotection
MAO-B is primarily located on the outer mitochondrial membrane in glial cells and is responsible for the degradation of dopamine.[12] Inhibition of MAO-B by pyrazole derivatives leads to:
-
Increased Dopamine Levels: By preventing its breakdown, the concentration of dopamine in the brain is elevated, providing symptomatic relief.[13][14]
-
Reduced Oxidative Stress: The enzymatic activity of MAO-B produces hydrogen peroxide (H₂O₂), a source of oxidative stress that can damage neurons. MAO-B inhibitors reduce this production.[12][13]
-
Activation of Pro-Survival Pathways: Some MAO-B inhibitors have been shown to increase the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), promoting neuronal survival.[15][16]
2. Inhibition of α-Synuclein Aggregation and Neurotoxicity
The aggregation of α-synuclein into toxic oligomers and fibrils is a central event in PD pathogenesis.[17] These aggregates can disrupt cellular homeostasis through various mechanisms, including:
-
Increased oxidative stress[18]
-
Impairment of protein degradation pathways (e.g., ubiquitin-proteasome system and autophagy)
-
Disruption of synaptic function[19]
Pyrazole derivatives that inhibit α-synuclein aggregation can interfere with the formation of these toxic species, thereby preventing downstream neurotoxic events.
References
- 1. α-synuclein toxicity in neurodegeneration: mechanism and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 12. benchchem.com [benchchem.com]
- 13. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 14. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 17. Alpha-Synuclein Aggregation Pathway in Parkinson’s Disease: Current Status and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The interplay between α-synuclein aggregation and necroptosis in Parkinson’s disease: a spatiotemporal perspective [frontiersin.org]
- 19. vjneurology.com [vjneurology.com]
Application Notes and Protocols for the Synthesis of Pyrazole-Based Fungicides from 1,3-Dimethyl-1H-pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel pyrazole-based fungicides, utilizing 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride as a key starting material. The document outlines synthetic strategies, experimental procedures, and biological activity data, offering valuable insights for the development of new agrochemical agents.
Introduction
Pyrazole derivatives are a prominent class of compounds in the agrochemical industry, with many exhibiting potent fungicidal properties.[1][2][3][4] The pyrazole ring serves as a critical pharmacophore in the design of fungicides that often target the mitochondrial respiratory chain, specifically the succinate dehydrogenase (SDH) enzyme complex (Complex II).[5][6] This document details the synthesis of pyrazole-carboxamide derivatives, a subclass known for its efficacy against a broad spectrum of plant pathogenic fungi.[7][8] The protocols provided are based on established synthetic methodologies for creating diverse libraries of pyrazole-based compounds for fungicidal screening.
Synthetic Strategy
The general strategy for the synthesis of pyrazole-based fungicides from this compound involves a two-step process:
-
Diazotization and Sandmeyer Reaction: The primary amine group of this compound is converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction to introduce a carboxylic acid or a precursor group at the 4-position of the pyrazole ring. This yields the key intermediate, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
-
Amide Coupling: The resulting pyrazole carboxylic acid is then coupled with various aniline derivatives to generate a library of pyrazole-carboxamide fungicides. This amide bond formation is typically facilitated by a coupling agent.
This approach allows for the systematic modification of the aniline moiety to explore structure-activity relationships (SAR) and optimize fungicidal potency.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid (Intermediate 1)
This protocol describes the conversion of this compound to 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled water
-
Ice
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, heating mantle, condenser, filtration apparatus)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature.
-
-
Hydrolysis:
-
Make the reaction mixture strongly basic by the slow addition of a concentrated sodium hydroxide solution.
-
Heat the mixture under reflux for several hours to hydrolyze the nitrile to the corresponding carboxylic acid.
-
Cool the reaction mixture and acidify with concentrated sulfuric acid to precipitate the product.
-
Collect the crude 1,3-dimethyl-1H-pyrazole-4-carboxylic acid by filtration, wash with cold water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Intermediate 1 ).
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: General Procedure for the Synthesis of Pyrazole-Carboxamide Fungicides
This protocol outlines the amide coupling of Intermediate 1 with various substituted anilines.
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (Intermediate 1 )
-
Substituted aniline (e.g., 2-chloroaniline, 2-fluoro-6-iodoaniline, etc.)
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, DCC)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and equipment
Procedure:
-
Acid Chloride Formation (Method A with SOCl₂):
-
In a round-bottom flask, suspend Intermediate 1 (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 1-2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the final pyrazole-carboxamide fungicide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1][2]
-
Data Presentation
The following table summarizes the in vitro fungicidal activity of a series of synthesized pyrazole-carboxamide derivatives against various plant pathogenic fungi. The EC₅₀ values represent the concentration of the compound required to inhibit 50% of fungal growth.
| Compound ID | R-group on Aniline | Botrytis cinerea EC₅₀ (µg/mL) | Rhizoctonia solani EC₅₀ (µg/mL) | Valsa mali EC₅₀ (µg/mL) | Fusarium graminearum EC₅₀ (µg/mL) |
| PZ-01 | 2-Cl | 5.8 | 4.2 | 6.5 | 10.1 |
| PZ-02 | 2-F, 6-I | 3.1 | 2.5 | 4.0 | 7.8 |
| PZ-03 | 2-CF₃ | 2.4 | 1.8 | 2.9 | 6.0 |
| PZ-04 | 2,6-diCl | 4.5 | 3.1 | 5.2 | 8.9 |
| PZ-05 | 2-Br | 5.2 | 3.9 | 6.1 | 9.5 |
| Boscalid * | - | 2.2 | 1.5 | 3.1 | 5.5 |
*Boscalid is a commercial pyrazole-carboxamide fungicide used as a positive control. Data is representative and compiled from various sources for illustrative purposes.[1][6]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of pyrazole-carboxamide fungicides.
Caption: Synthetic workflow for pyrazole-carboxamide fungicides.
Mechanism of Action: SDH Inhibition
The primary mode of action for many pyrazole-based fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.
Caption: Inhibition of succinate dehydrogenase by pyrazole fungicides.
Conclusion
The synthetic routes and protocols detailed in these application notes provide a robust framework for the development of novel pyrazole-based fungicides. By starting with this compound, researchers can access a diverse range of pyrazole-carboxamide derivatives for biological evaluation. The provided data and diagrams offer a clear understanding of the structure-activity relationships and the mechanism of action of this important class of agrochemicals. Further optimization of the substituents on the aniline ring may lead to the discovery of new fungicidal agents with improved efficacy and a broader spectrum of activity.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates [ouci.dntb.gov.ua]
Application Notes: Herbicidal Activity of Pyrazole Compounds Derived from 1,3-Dimethyl-1H-pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, herbicidal activity, and mode of action of pyrazole compounds derived from the key intermediate, 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride. The information presented is intended to guide researchers in the development of novel herbicidal agents.
Introduction
Pyrazole-containing compounds are a significant class of agrochemicals, with many demonstrating potent herbicidal activity. A common mode of action for these herbicides is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone.[1][2] Inhibition of HPPD leads to the bleaching of new growth in susceptible plants. This document focuses on pyrazole derivatives synthesized from this compound, a versatile building block in the creation of these agrochemicals.[3]
Synthesis of Herbicidal Pyrazole Derivatives
A general synthetic route to produce herbicidal pyrazolylbenzamides starts with 4-amino-1,3-dimethylpyrazole, which can be derived from this compound. This amine is then reacted with a substituted benzoyl chloride to form the corresponding pyrazolylbenzamide.
DOT Script for Synthesis Workflow
Caption: General synthesis workflow for herbicidal pyrazolylbenzamides.
Experimental Protocols
General Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(substituted)benzamides
Materials:
-
4-amino-1,3-dimethylpyrazole
-
Substituted benzoyl chloride (e.g., 2-chloro-4-(trifluoromethyl)benzoyl chloride)
-
Pyridine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-amino-1,3-dimethylpyrazole (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(substituted)benzamide.
Herbicidal Activity Assay (Post-emergence)
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., acetone with a surfactant)
-
Weed species (e.g., Amaranthus retroflexus (redroot pigweed), Setaria viridis (green foxtail))
-
Control solution (solvent and surfactant without test compound)
-
Pots with soil
-
Growth chamber with controlled temperature, light, and humidity
-
Spray apparatus
Procedure:
-
Sow seeds of the target weed species in pots filled with a suitable soil mixture.
-
Grow the plants in a growth chamber until they reach the 2-3 leaf stage.
-
Prepare solutions of the test compounds at various concentrations.
-
Apply the test solutions to the foliage of the weed species using a spray apparatus, ensuring uniform coverage.
-
Treat a control group of plants with the control solution.
-
Return the treated plants to the growth chamber.
-
After a specified period (e.g., 14-21 days), visually assess the herbicidal effect as a percentage of growth inhibition compared to the control group (0% = no effect, 100% = complete kill).
Quantitative Data on Herbicidal Activity
The herbicidal activity of various N-(1,3-dimethyl-1H-pyrazol-4-yl)benzamide derivatives was evaluated against several weed species. The following table summarizes the post-emergence herbicidal activity at a dose of 1 kg/ha .
| Compound ID | Substituent on Benzoyl Ring | Amaranthus retroflexus (% Inhibition) | Setaria viridis (% Inhibition) |
| 1 | 2-Cl, 4-CF3 | 90 | 80 |
| 2 | 2-NO2, 4-Cl | 85 | 75 |
| 3 | 2,4-diCl | 80 | 70 |
Mode of Action: HPPD Inhibition
Many pyrazole-based herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component of the biochemical pathway that synthesizes plastoquinone, an essential cofactor for carotenoid biosynthesis.
DOT Script for HPPD Inhibition Pathway
References
Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazol-4-amine Hydrochloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are proposed based on the known reactivity of primary amines and general principles of polymer chemistry. Direct experimental evidence for the use of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride in these specific polymer applications is not extensively documented in the reviewed literature. These protocols are intended to serve as a starting point for research and development.
Introduction
This compound is a heterocyclic compound featuring a primary amine group. While its primary applications to date have been in the fields of medicinal and agricultural chemistry, the presence of the reactive amine functionality suggests its potential utility in polymer synthesis. The pyrazole moiety can impart unique properties to a polymer backbone, such as thermal stability, specific solubility characteristics, and the potential for metal coordination. This document outlines two potential applications of 1,3-dimethyl-1H-pyrazol-4-amine (after conversion from its hydrochloride salt) in polymer chemistry: as a co-monomer in the synthesis of specialty polyamides and as a curing agent for epoxy resins.
Application 1: Co-monomer for Specialty Polyamides
The primary amine group of 1,3-dimethyl-1H-pyrazol-4-amine allows it to act as a diamine equivalent in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would incorporate the pyrazole ring into the main chain, potentially influencing the material's thermal, mechanical, and solubility properties.
Experimental Protocol: Synthesis of a Copolyamide
This protocol describes the synthesis of a copolyamide using 1,3-dimethyl-1H-pyrazol-4-amine and a conventional diamine with a diacid chloride.
1. Materials:
-
This compound
-
Hexamethylenediamine
-
Terephthaloyl chloride
-
Triethylamine (TEA)
-
N,N-Dimethylacetamide (DMAc)
-
Methanol
-
Sodium Bicarbonate (5% aqueous solution)
2. Procedure:
-
Step 1: Free Amine Generation: Dissolve this compound in a 5% aqueous solution of sodium bicarbonate to neutralize the hydrochloride and extract the free amine with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the free 1,3-dimethyl-1H-pyrazol-4-amine.
-
Step 2: Polymerization:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a defined molar ratio of 1,3-dimethyl-1H-pyrazol-4-amine and hexamethylenediamine in anhydrous DMAc.
-
Add triethylamine (2.2 equivalents based on the total moles of diacid chloride) to the solution as an acid scavenger.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add a solution of terephthaloyl chloride in anhydrous DMAc to the stirred amine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
-
Step 3: Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the viscous reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers, oligomers, and salts.
-
Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
-
Data Presentation: Hypothetical Polymer Properties
| Property | Value | Method |
| Inherent Viscosity | 0.5 - 1.2 dL/g | Ubbelohde viscometer (0.5 g/dL in DMAc at 30 °C) |
| Glass Transition Temperature (Tg) | 180 - 250 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% weight loss) | 350 - 450 °C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in polar aprotic solvents (DMAc, NMP, DMSO) | Solubility tests in various solvents |
Visualization: Polyamide Synthesis Workflow
Caption: Workflow for the synthesis of a specialty copolyamide.
Application 2: Curing Agent for Epoxy Resins
Primary amines are effective curing agents for epoxy resins, initiating a ring-opening polymerization of the epoxide groups to form a cross-linked thermoset. 1,3-Dimethyl-1H-pyrazol-4-amine, with its primary amine functionality, can be explored as a curing agent, potentially offering a unique curing profile and imparting specific properties to the cured epoxy network.
Experimental Protocol: Epoxy Resin Curing
This protocol outlines the procedure for curing a standard epoxy resin with 1,3-dimethyl-1H-pyrazol-4-amine.
1. Materials:
-
1,3-Dimethyl-1H-pyrazol-4-amine (free amine form)
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON™ 828)
-
Acetone (for viscosity reduction, optional)
2. Procedure:
-
Step 1: Stoichiometric Calculation: Calculate the required amount of 1,3-dimethyl-1H-pyrazol-4-amine based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxide equivalent weight (EEW) of the epoxy resin. For a primary amine, the AHEW is the molecular weight divided by the number of active hydrogens (in this case, 2). A 1:1 stoichiometric ratio of amine hydrogens to epoxy groups is typically used.
-
Step 2: Formulation:
-
Preheat the epoxy resin to 50-60 °C to reduce its viscosity.
-
In a disposable container, weigh the calculated amount of epoxy resin.
-
Add the calculated amount of 1,3-dimethyl-1H-pyrazol-4-amine to the epoxy resin.
-
Mix the components thoroughly for 2-5 minutes until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be added to reduce viscosity, which should be evaporated before curing.
-
-
Step 3: Curing:
-
Pour the mixture into a pre-heated mold.
-
Cure the formulation in an oven following a specific curing schedule (e.g., 2 hours at 80 °C followed by 2 hours at 150 °C). The optimal curing schedule should be determined experimentally using techniques like DSC.
-
-
Step 4: Characterization:
-
After curing, allow the sample to cool down to room temperature slowly.
-
Demold the cured sample and perform characterization tests.
-
Data Presentation: Hypothetical Cured Epoxy Properties
| Property | Value | Method |
| Glass Transition Temperature (Tg) | 120 - 180 °C | Dynamic Mechanical Analysis (DMA) or DSC |
| Tensile Strength | 60 - 90 MPa | ASTM D638 |
| Flexural Modulus | 2.5 - 3.5 GPa | ASTM D790 |
| Hardness (Shore D) | 80 - 90 | ASTM D2240 |
Visualization: Epoxy Curing Logical Relationship
Caption: Logical flow of the epoxy curing process.
Application Notes & Protocols: Hypothetical Use of 1,3-Dimethyl-1H-pyrazol-4-amine Hydrochloride in the Synthesis of Thermally Stable Polymers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride for the synthesis of thermally stable polymers is not established in the reviewed literature. The following application notes and protocols are based on established principles of polymer chemistry, particularly polyimide synthesis, and serve as a hypothetical guide for research and development.
Introduction
Thermally stable polymers are essential for applications in aerospace, electronics, and advanced materials, where resistance to high temperatures is critical. Polyimides are a prominent class of such polymers, renowned for their exceptional thermal and mechanical properties. Their synthesis typically involves the polycondensation of a diamine with a dianhydride.[1][2]
Heterocyclic compounds are often incorporated into polymer backbones to enhance properties like thermal stability, solubility, and optical behavior.[3] Pyrazole-containing polymers, for instance, have demonstrated good thermal stability.[3] This document outlines a hypothetical framework for utilizing 1,3-dimethyl-1H-pyrazol-4-amine, a heterocyclic amine, as a monomer for creating novel, thermally stable polymers, likely polyimides. The hydrochloride form would require a neutralization step to yield the free amine for polymerization.
Hypothetical Polymerization Pathway
The proposed synthetic route involves a two-step process common for polyimide synthesis.[1] First, the free amine of 1,3-dimethyl-1H-pyrazol-4-amine (generated in situ from its hydrochloride salt) would react with an aromatic dianhydride, such as Pyromellitic Dianhydride (PMDA), in a polar apathetic solvent to form a soluble poly(amic acid) precursor. Second, this precursor undergoes thermal or chemical imidization to form the final, thermally stable polyimide.
Caption: Hypothetical two-step synthesis of a poly(pyrazol-imide).
Experimental Protocols
Protocol 1: Synthesis of Poly(pyrazol-imide) via Thermal Imidization
This protocol details the synthesis of a polyimide using 1,3-dimethyl-1H-pyrazol-4-amine and pyromellitic dianhydride (PMDA) as representative monomers.
Materials:
-
This compound
-
Triethylamine (TEA) or other suitable base
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: In-situ Generation of Free Amine
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and an argon inlet, dissolve this compound in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Add an equimolar amount of triethylamine dropwise to the solution to neutralize the hydrochloride and generate the free amine. Stir for 1 hour at 0°C.
Step 2: Poly(amic acid) Synthesis
-
To the solution containing the free amine, slowly add an equimolar amount of PMDA in small portions to control the exothermic reaction.
-
Maintain the temperature below 5°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature under argon for 24 hours. The solution should become viscous, indicating the formation of the poly(amic acid).
Step 3: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean glass plate to form a thin film.
-
Place the plate in a vacuum oven or a furnace with a nitrogen atmosphere.
-
Cure the film using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[2] This gradual heating removes the solvent and facilitates the cyclodehydration to form the imide rings.
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Protocol 2: Characterization of Thermal Stability
A. Thermogravimetric Analysis (TGA)
-
Purpose: To determine the decomposition temperature (Td) and char yield.
-
Procedure:
-
Place a small sample (5-10 mg) of the polyimide film into a TGA crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs is typically reported as the decomposition temperature (Td).
-
B. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg).
-
Procedure:
-
Seal a small sample (5-10 mg) of the polyimide film in a DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 400°C) at a rate of 20°C/min to erase its thermal history.
-
Cool the sample rapidly.
-
Reheat the sample at the same rate. The inflection point in the heat flow curve during the second heating scan corresponds to the Tg.
-
Data Presentation
The following table presents thermal data for existing pyrazole-containing polymers to provide a benchmark for expected results.
| Polymer Type | Monomers | Tg (°C) | Td (5% weight loss, °C) | Char Yield at 600°C (%) | Reference |
| Poly(methacrylate) | 1,3-diphenyl-1H-pyrazol-5-yl methacrylate | N/A | 216 - 243 | N/A | [4][5] |
| Pyrazole Copolymer | 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) based | N/A | ~240 | N/A | [3] |
| Pyrazole Homopolymer | 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) based | N/A | ~280 | N/A | [3] |
| Hypothetical Poly(pyrazol-imide) | 1,3-dimethyl-1H-pyrazol-4-amine + PMDA | > 250 (Expected) | > 450 (Expected) | > 50 (Expected) | - |
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of thermally stable polymers is outlined below.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. matec-conferences.org [matec-conferences.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
One-Pot Synthesis of Pyrazolo[4,3-b]pyridines: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the one-pot synthesis of pyrazolo[4,3-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as anticancer, antiviral, and anti-inflammatory agents, as well as inhibitors for a wide range of kinases.[1][2] The methodologies outlined below focus on efficient, one-pot procedures that offer advantages such as operational simplicity, reduced reaction times, and often employ readily available starting materials.
Introduction
The pyrazolo[4,3-b]pyridine core is a key pharmacophore found in numerous biologically active molecules. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. One-pot multicomponent reactions and sequential one-pot syntheses have emerged as powerful strategies to streamline their preparation, enhancing efficiency and sustainability. This document details established protocols for these syntheses, providing clear, step-by-step instructions and summarizing key reaction parameters for easy comparison.
Methodologies and Experimental Data
Several effective one-pot strategies have been developed for the synthesis of pyrazolo[4,3-b]pyridines and their isomers. These methods often involve the condensation of three or more components or a sequential reaction cascade in a single reaction vessel.
One prominent method involves a three-component condensation of a pyrazolone, an aldehyde, and ammonium acetate.[3] This approach is notable for its use of green chemistry principles, sometimes employing microwave irradiation and environmentally benign solvents like polyethylene glycol (PEG-400) to accelerate the reaction and improve yields.[3]
Another versatile one-pot approach starts from readily available 2-chloro-3-nitropyridines. This method proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, combining azo-coupling, deacylation, and pyrazole ring annulation in a single pot.[4][5][6]
A third strategy involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by treatment with a strong base in DMSO to facilitate the elimination of a benzamide molecule and afford the desired 4-arylpyrazolo[3,4-b]pyridin-6-ones.[7]
The following table summarizes the quantitative data from representative one-pot synthetic protocols for pyrazolo[4,3-b]pyridines and related isomers.
| Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-3-nitropyridines, Ethyl acetoacetate, Arenediazonium tosylates | Pyridine, Pyrrolidine | Acetonitrile | 40 | 1.5 | 5a: 85 | [5] |
| 5-Aminopyrazoles, 4-Arylidene-2-phenyloxazol-5(4H)-ones | t-BuOK | DMSO | 150 | 1.5 | 4a: 81 | [7] |
| Pyrazolone, Heteroaldehyde, Ammonium acetate | Basic bleaching earth | PEG-400 | MW (520W) | 1-2 min | Good to Moderate | [3] |
| 3-Aminopyrazol-5-ones, Substituted salicylic aldehydes, Acetylacetic ester | Piperidine | Acetic Acid | Reflux | 3 | Good | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from 2-Chloro-3-nitropyridines
This protocol is based on the method described by Minyaev et al. and involves a sequential SNAr and modified Japp-Klingemann reaction.[4][5]
Materials:
-
Ethyl 2-(6-chloro-5-nitropyridin-2-yl)-3-oxobutanoate (1 mmol)
-
Arenediazonium tosylate (1.1 mmol)
-
Pyridine (2 mmol)
-
Pyrrolidine (3 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a solution of ethyl 2-(6-chloro-5-nitropyridin-2-yl)-3-oxobutanoate in acetonitrile, add the corresponding arenediazonium tosylate and pyridine.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add pyrrolidine to the reaction mixture.
-
Heat the mixture to 40°C and stir for 30 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[4,3-b]pyridine.
Protocol 2: Three-Component Synthesis using Microwave Irradiation
This protocol is adapted from a green chemistry approach for the synthesis of substituted pyrazolo[3,4-b:4',3'-e]pyridines.[3]
Materials:
-
Pyrazolone (2 mmol)
-
Heteroaldehyde (1 mmol)
-
Ammonium acetate (10 mmol)
-
Basic bleaching earth catalyst
-
Polyethylene glycol (PEG-400) (10 mL)
Procedure:
-
In a microwave-safe Erlenmeyer flask, mix the pyrazolone, heteroaldehyde, ammonium acetate, and a catalytic amount of basic bleaching earth in PEG-400.
-
Subject the mixture to microwave irradiation for 1-2 minutes at 70% power (520 W) with a pulse rate of 20 seconds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the crude reaction mixture into ice-cold water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from glacial acetic acid to obtain the purified pyrazolo[4,3-b]pyridine derivative.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridines and a conceptual representation of their potential mechanism of action as kinase inhibitors, a common biological target for this class of compounds.
Caption: General workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridines.
Caption: Conceptual signaling pathway of kinase inhibition by pyrazolo[4,3-b]pyridines.
Conclusion
The one-pot synthesis of pyrazolo[4,3-b]pyridines represents a significant advancement in the efficient production of these medicinally important scaffolds. The protocols provided herein offer researchers and drug development professionals robust and adaptable methods for accessing a wide array of derivatives for further biological evaluation. The continued development of novel one-pot methodologies will undoubtedly accelerate the discovery of new therapeutic agents based on the pyrazolo[4,3-b]pyridine core.
References
- 1. One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones: A Novel Heterocyclic Scaffold with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions with Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions to synthesize functionalized pyrazole derivatives. The pyrazole moiety is a critical pharmacophore in numerous therapeutic agents, making its efficient synthesis a cornerstone of modern drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool in medicinal chemistry and materials science.[3][4] This document outlines optimized protocols for the Suzuki coupling of various pyrazole derivatives, including halopyrazoles and pyrazole boronic esters, providing researchers with the necessary information to successfully implement these reactions in their own laboratories.
Comparative Analysis of Suzuki Coupling Protocols
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity in Suzuki coupling reactions. The following tables summarize various reported conditions for the coupling of different pyrazole substrates, offering a comparative guide for reaction optimization.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
This table compares different palladium catalysts and reaction conditions for the coupling of 4-bromopyrazoles.[1]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | Not Specified |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 2-18 | 85-95 (for 4-iodopyrazole) |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 80-93 |
| (IPr)Pd(cinnamyl)Cl | K₂CO₃ | THF | 110 | 15 | 52-97 |
Table 2: Suzuki Coupling of Unprotected N-H Pyrazoles
This table highlights protocols developed for challenging substrates containing acidic N-H protons.[1][5]
| Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P1 or P2 Precatalysts | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 |
| P1 (XPhos-derived) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 61-86 |
Experimental Protocols
Below are detailed experimental procedures for representative Suzuki-Miyaura coupling reactions involving pyrazole derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄
This protocol is adapted from established literature procedures for the coupling of 4-bromopyrazole derivatives with arylboronic acids.[1][6]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative (0.1 mmol, 1.0 equiv), arylboronic acid (0.11 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and Na₂CO₃ (0.25 mmol, 2.5 equiv).[1]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (1.6 mL) and water (0.4 mL) to the tube.[1]
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.[6]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled pyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling of 4'-Bromoacetophenone with Phenylboronic Acid
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[7]
Materials:
-
4'-Bromoacetophenone (1.0 equiv)
-
Phenylboronic acid (1.3 equiv)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
Pyridine-pyrazole/Pd(II) complex (0.1 mol%)
-
Ethanol/Water (1:1)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
In a 10 mL microwave reactor vial, combine 4'-bromoacetophenone (1 mmol), phenylboronic acid (1.3 mmol), KOH (2 mmol), and the pyridine-pyrazole/Pd(II) catalyst (0.1 mol%).[7]
-
Add 2 mL of a 1:1 ethanol/water solvent mixture.[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 60 W until the reaction is complete (monitor by TLC or LC-MS).[7]
-
After cooling, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride. Our aim is to help you improve your yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several factors throughout the multi-step process. The most common route involves the formation of 1,3-dimethyl-4-nitro-1H-pyrazole, followed by its reduction to the amine and subsequent salt formation. Key areas to investigate are:
-
Incomplete Nitration: The initial nitration of 1,3-dimethyl-1H-pyrazole may be incomplete, leaving unreacted starting material and reducing the amount of the key nitro intermediate available for the subsequent reduction step.
-
Suboptimal Reduction Conditions: The reduction of the nitro group is a critical step. The choice of reducing agent, catalyst, temperature, and pressure can significantly impact the yield. Inefficient reduction can lead to a mixture of the desired amine, unreacted nitro compound, and potentially side products.
-
Side Reactions: During nitration, there is a possibility of forming other isomers, which can complicate purification and lower the yield of the desired 4-nitro isomer.
-
Product Degradation: The resulting amine can be sensitive to harsh reaction conditions. Over-heating or prolonged reaction times during the reduction or work-up can lead to degradation.
-
Inefficient Purification: Product loss during extraction, crystallization, or other purification steps can significantly decrease the final yield. Ensure proper pH adjustment during extractions to minimize the loss of the basic amine product in the aqueous phase.
Q2: I am observing significant impurity formation in my final product. How can I improve the purity?
A2: Impurities can arise from various stages of the synthesis. Here are some strategies to enhance the purity of your this compound:
-
Purity of Starting Materials: Ensure the purity of your initial starting materials, such as 1,3-dimethyl-1H-pyrazole and the nitrating agents.
-
Controlled Reaction Conditions: Maintain strict control over reaction parameters, especially temperature, during both nitration and reduction steps to minimize the formation of byproducts.[1]
-
Effective Work-up and Extraction: A thorough work-up procedure is crucial. This includes quenching the reaction appropriately and performing extractions at the optimal pH to separate the product from acidic or basic impurities.[1]
-
Recrystallization: Recrystallization of the final hydrochloride salt is a highly effective method for removing impurities. Experiment with different solvent systems to find the one that provides the best balance of solubility for your product at high temperatures and insolubility at low temperatures, while leaving impurities dissolved.
-
Chromatography: If recrystallization is insufficient, column chromatography of the free amine before conversion to the hydrochloride salt can be employed to remove persistent impurities.
Q3: What are the recommended conditions for the reduction of 1,3-dimethyl-4-nitro-1H-pyrazole?
A3: The reduction of the nitro group to an amine is a well-established transformation, and several methods can be effective. A common and scalable approach is catalytic hydrogenation.
-
Catalyst: Palladium on carbon (Pd/C), typically at 5-10% loading, is a widely used and effective catalyst for this reduction.[2]
-
Hydrogen Source: The reaction is typically carried out under a hydrogen gas atmosphere. The pressure can range from atmospheric to higher pressures, depending on the scale and available equipment.
-
Solvent: A protic solvent like ethanol or methanol is commonly used.
-
Temperature: The reaction is often run at room temperature, but gentle heating may be required to ensure completion.
-
Monitoring: The progress of the reaction should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when all the starting nitro compound has been consumed.[1]
An alternative to catalytic hydrogenation is the use of a metal in an acidic medium, such as tin or iron in hydrochloric acid. However, the work-up for these reactions can be more complex.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield in the nitration step | - Incomplete reaction. - Formation of undesired isomers. | - Increase reaction time or temperature, monitoring by TLC. - Control the addition rate and temperature of the nitrating agent. |
| Incomplete reduction of the nitro group | - Inactive catalyst. - Insufficient hydrogen pressure. - Low reaction temperature. | - Use fresh, high-quality Pd/C catalyst. - Increase the hydrogen pressure if equipment allows. - Gently warm the reaction mixture (e.g., to 40-50°C). |
| Product is an oil or fails to crystallize | - Presence of impurities. - Residual solvent. | - Purify the free amine by column chromatography before salt formation. - Ensure the product is thoroughly dried under vacuum. - Try different solvents for crystallization. |
| Formation of a dark-colored product | - Product degradation or side reactions. | - Maintain an inert atmosphere (e.g., nitrogen or argon) during the reduction and work-up. - Avoid excessive heating. |
| Inconsistent yields between batches | - Variability in starting material quality. - Inconsistent reaction conditions. | - Standardize the source and purity of all reagents. - Carefully control all reaction parameters, including addition rates, temperatures, and stirring speeds. |
Experimental Protocols
A common synthetic route to this compound is a three-step process.[3][4]
Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole
This step can be achieved through the condensation of a suitable diketone with methylhydrazine. For example, the reaction of acetylacetone with methylhydrazine.
Step 2: Synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole
-
To a cooled solution of 1,3-dimethyl-1H-pyrazole in a suitable solvent (e.g., concentrated sulfuric acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion, as monitored by TLC or HPLC.
-
Carefully quench the reaction by pouring it over ice and neutralize with a base (e.g., sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 1,3-dimethyl-4-nitro-1H-pyrazole.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Step 3: Synthesis of this compound
-
Dissolve 1,3-dimethyl-4-nitro-1H-pyrazole in a suitable solvent, such as ethanol.
-
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by TLC or HPLC until all the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazol-4-amine.
-
Dissolve the crude amine in a suitable solvent (e.g., isopropanol or diethyl ether) and add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Visualized Workflows
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Purification of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride by recrystallization. Below you will find a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general method for the purification of this compound by recrystallization from a single solvent. The choice of solvent is critical and should be determined by preliminary solubility tests. Common solvents for the recrystallization of pyrazole hydrochlorides include ethanol, isopropanol, and acetone.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or acetone)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.
-
Heating: Gently heat the mixture with stirring using a heating mantle or hot plate. Bring the solvent to a gentle boil. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Quantitative Data Summary
The following table provides illustrative quantitative data for a typical recrystallization of a pyrazole hydrochloride. The optimal parameters for this compound should be determined experimentally.
| Parameter | Value | Notes |
| Starting Material | 10.0 g (crude) | Purity assessed by analytical methods (e.g., HPLC, NMR). |
| Solvent | Ethanol | A common choice for pyrazole derivatives. |
| Solvent Volume | 50-70 mL | Use the minimum volume of hot solvent for complete dissolution. |
| Heating Temperature | ~78 °C (Boiling point of ethanol) | Heat to a gentle reflux. |
| Cooling Time | 1-2 hours at room temperature, then 30 minutes in an ice bath | Slow cooling is crucial for pure crystal formation. |
| Yield | 7.5 - 9.0 g | Typical recovery is 75-90%. |
| Purity Improvement | From ~90% to >99% | Purity should be confirmed by appropriate analytical techniques. |
Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the recrystallization process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is very soluble in the cold solvent. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again.- Try a different solvent or a mixed solvent system. |
| The compound "oils out" instead of crystallizing. | - The solution is supersaturated, and the compound is precipitating above its melting point.- The rate of cooling is too fast. | - Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.- Use a larger volume of solvent to ensure crystallization occurs at a lower temperature.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the cooling step is thorough to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Preheat the filtration apparatus to prevent the solution from cooling too quickly. |
| The purified compound is still colored. | - The colored impurity was not effectively removed. | - Use activated charcoal during the recrystallization process. Be aware that this may slightly reduce the yield. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent depends on the specific impurities present. Generally, polar protic solvents like ethanol and isopropanol are good starting points for pyrazole hydrochlorides. It is recommended to perform small-scale solubility tests with a few candidate solvents to identify the one that provides high solubility at high temperatures and low solubility at low temperatures.
Q2: How can I prevent my compound from "oiling out"?
A2: "Oiling out" is a common issue when a compound's melting point is lower than the boiling point of the solvent. To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or using a solvent with a lower boiling point. Adding a seed crystal can also help to initiate crystallization.
Q3: My yield is very low. What are the most common reasons for this?
A3: Low yield is often due to using too much solvent, which keeps more of your compound dissolved in the mother liquor. Other causes include incomplete crystallization (not cooling for long enough or at a low enough temperature) and washing the collected crystals with too much solvent.
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a mixed solvent system can be very effective, especially if no single solvent has the ideal solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is much less soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.
Q5: How do I remove colored impurities?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored molecules. However, be cautious as it can also adsorb some of your product, potentially lowering the yield.
troubleshooting low yield in pyrazole synthesis reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields in pyrazole synthesis, most commonly in the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, reducing the yield and complicating purification.[1][2] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][2]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: Aprotic dipolar solvents like DMF or NMP have been shown to give better results than polar protic solvents like ethanol for the regioselective synthesis of 1,3-substituted 1-arylpyrazoles.
-
Catalyst: The use of specific catalysts can influence regioselectivity. For instance, in some cases, acid catalysis can favor one isomer over the other.
-
Protecting Groups: Strategic use of protecting groups on one of the carbonyls of the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine.
Q3: The reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture, often to yellow or red, is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[2]
Tips for a Cleaner Reaction:
-
Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[2] The addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[2]
-
Purification: Passing the crude product through a short plug of silica gel can help remove some of these colored impurities.[2] Recrystallization is also an effective method for purification.[2]
Q4: My reaction seems to be incomplete, even after a long reaction time. What can I do?
A4: Incomplete reactions can be due to several factors, including insufficient temperature, poor catalyst activity, or steric hindrance.
Solutions for Incomplete Reactions:
-
Increase Temperature: Many condensation reactions require heat to proceed to completion. Consider increasing the temperature or refluxing the reaction mixture.
-
Microwave-Assisted Synthesis: This technique can often improve yields and significantly reduce reaction times.
-
Catalyst Optimization: The choice and amount of catalyst are critical. For Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[3] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine, Ethyl Acetoacetate | Nano-ZnO (10) | Ethanol | Room Temp | 0.5 | 95 | Girish et al. (as cited in[4]) |
| Hydrazine Hydrate, Ethyl Benzoylacetate | Acetic Acid | 1-Propanol | 100 | 1 | High | Knorr Pyrazole Synthesis - Chem Help ASAP[5] |
| Arylhydrazines, 1,3-Diketones | None | DMAc | Room Temp | 1-2 | 59-98 | Gosselin et al. (as cited in[4]) |
| Trifluoromethylated Ynones, Hydrazines | AgOTf (1) | Dichloromethane | Room Temp | 1 | up to 99 | Topchiy et al. (as cited in[4]) |
| Hydrazines, 1,3-Diketones | LiClO4 | Ethylene Glycol | Room Temp | 1-2 | 70-95 | Konwar et al. (as cited in[4]) |
| Aldehydes, Malononitrile, Hydrazine | SnCl2 | None | 80 (Microwave) | 0.42 | 88 | Vasava et al. (as cited in[6]) |
| Aldehydes, Malononitrile, Hydrazine | SnCl2 | None | 80 (Conventional) | 1.4 | 80 | Vasava et al. (as cited in[6]) |
Experimental Protocols
Protocol 1: General Knorr Pyrazole Synthesis[2]
This protocol provides a general guideline and may require optimization for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Acid catalyst (e.g., a few drops of glacial acetic acid, if not using a hydrazine salt)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[2]
-
Catalyst Addition: If required, add a catalytic amount of acid.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: If a precipitate forms, it can be collected by vacuum filtration.[2] Alternatively, the solvent can be removed under reduced pressure.[2]
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[2]
Protocol 2: Synthesis of Edaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)[7]
This protocol describes the synthesis of the neuroprotective agent Edaravone.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[7]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[7]
-
Isolation: Cool the resulting syrup in an ice bath.[7]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[7]
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.[7]
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Caption: Key factors influencing low yield in pyrazole synthesis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you control and prevent the formation of unwanted regioisomers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1][2] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[1][2][3][4] Controlling the formation of a specific regioisomer is critical because different regioisomers can have vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug development and materials science, obtaining a single, pure regioisomer is often a primary objective.[1]
Q2: What are the main factors that influence which regioisomer is formed in a Knorr-type pyrazole synthesis?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a combination of steric and electronic factors of the reactants, as well as the specific reaction conditions.[3][5] Key factors include:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile, directing the initial attack to the less sterically hindered carbonyl group.[1][3][4]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[1][3][6]
-
Reaction pH: The acidity or basicity of the reaction can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][3][4] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[4][7]
-
Temperature: Reaction temperature can also be a critical factor in determining the isomeric ratio.[4]
Troubleshooting Guide
This section addresses common problems encountered during pyrazole synthesis and provides actionable solutions.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
Problem: This often occurs when the substituents on your unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[1]
Solution 1: Modify the Solvent System This is frequently the simplest and most effective first step. Switching from a standard solvent like ethanol to a fluorinated alcohol can dramatically shift the equilibrium toward one isomer.[1][7] As shown in the data below, changing the solvent from ethanol to HFIP can invert the product ratio from being nearly non-selective to highly selective.[7]
Solution 2: Adjust Reaction pH For substituted hydrazines, adding a catalytic amount of acid (e.g., acetic acid) or base can alter the relative nucleophilicity of the two nitrogen atoms, thereby directing the reaction pathway.[1][4]
Solution 3: Change the Synthetic Strategy If simple modifications are ineffective, consider a fundamentally more regioselective method. Strategies like the reaction of N-alkylated tosylhydrazones with terminal alkynes or other cycloaddition approaches offer excellent, often complete, regiochemical control.[8][9][10]
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under your current conditions.[1]
Solution 1: Employ a Regiochemically Unambiguous Route Instead of trying to overcome the inherent preference of a Knorr-type synthesis, switch to a method where the regiochemistry is not . The synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, for example, provides complete regioselectivity.[9][10]
Solution 2: Use a Dicarbonyl Surrogate Consider using starting materials like β-enaminones or acetylenic ketones, which can offer more predictable regiochemical outcomes compared to their 1,3-dicarbonyl counterparts.[1][11]
Issue 3: I have already made a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been synthesized, and a pure sample of one isomer is required for further use.
Solution: Chromatographic Separation While challenging, separation is often possible with careful optimization of column chromatography.
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin-Layer Chromatography (TLC) to find an eluent that provides the maximum possible separation (ΔRf) between the two isomer spots.[1] Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate).
-
Column Chromatography: Pack a long, narrow column with high-quality silica gel. A high length-to-diameter ratio improves separation efficiency.
-
Loading and Elution: Load the sample concentrated onto a small amount of silica and apply it carefully to the column. Elute slowly with the optimized solvent system. Collecting small fractions is key to isolating the pure isomers.
Data Presentation: Solvent Effects on Regioselectivity
The choice of solvent can be one of the most powerful tools for controlling the ratio of regioisomers. The following table summarizes the dramatic effect of fluorinated alcohol solvents on the reaction between various 1,3-diketones and methylhydrazine.
Table 1: Effect of Solvent on Regioisomer Ratio in the Synthesis of N-Methylpyrazoles [7]
| Entry | R¹ Group | R² Group | Solvent | Isomer Ratio (Desired:Undesired) | Total Yield (%) |
| 1 | 2-Furyl | CF₃ | EtOH | 36:64 | 99 |
| 2 | 2-Furyl | CF₃ | TFE | 85:15 | 99 |
| 3 | 2-Furyl | CF₃ | HFIP | 97:3 | 98 |
| 4 | 2-Furyl | CF₂CF₃ | EtOH | 64:36 | 93 |
| 5 | 2-Furyl | CF₂CF₃ | TFE | 98:2 | 99 |
| 6 | 2-Furyl | CF₂CF₃ | HFIP | >99:<1 | 99 |
| 7 | 2-Furyl | CO₂Et | EtOH | 44:56 | 86 |
| 8 | 2-Furyl | CO₂Et | TFE | 89:11 | 99 |
| 9 | 2-Furyl | CO₂Et | HFIP | 93:7 | 98 |
Data adapted from a study on fluorinated tebufenpyrad analogs. The "desired" isomer refers to the 3-R² substituted pyrazole.[7]
Key Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Solvent (TFE)
This protocol describes a general method for improving regioselectivity by using 2,2,2-trifluoroethanol (TFE) as the reaction solvent.[1][7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (0.3 mmol) in TFE (0.5 mL).[7]
-
Slowly add the substituted hydrazine (0.45 mmol) to the solution at room temperature.[7]
-
Stir the reaction mixture at room temperature for 45 minutes to 1 hour.[7] Monitor reaction progress by TLC.
-
Upon completion, remove the TFE under reduced pressure.[1][7]
-
Perform an aqueous work-up by dissolving the residue in ethyl acetate, washing with water and then brine.[1][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1][7]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
Protocol 2: Highly Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol utilizes an alternative strategy that offers complete regioselectivity, reacting an N-alkylated tosylhydrazone with a terminal alkyne.[9][10]
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine (solvent)
Procedure:
-
To a solution of the N-alkylated tosylhydrazone (0.18 mmol) and terminal alkyne in pyridine (1 mL), add 18-crown-6.[1][9]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Add potassium tert-butoxide in portions.[1]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[1]
-
Quench the reaction with water and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
Visualized Workflows and Mechanisms
Knorr Synthesis: Competing Reaction Pathways
The formation of regioisomers in the Knorr synthesis stems from the initial nucleophilic attack of the substituted hydrazine on one of two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[3] This leads to two different intermediates and, ultimately, two different pyrazole products.
Caption: Competing pathways in Knorr pyrazole synthesis leading to two regioisomers.
Troubleshooting Workflow for Poor Regioselectivity
When faced with an undesirable mixture of regioisomers, a systematic approach can help identify an effective solution. This workflow outlines a logical progression of troubleshooting steps.
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
optimization of reaction conditions for pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can arise from several factors, from reagent quality to suboptimal reaction conditions.[1][2] Here are the most common causes and troubleshooting strategies:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][3] Impurities can engage in side reactions, which reduces the yield and complicates the purification process.[1][3] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1]
-
Reaction Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. In many cases, using a slight excess of the hydrazine (e.g., 1.1–1.2 equivalents) can help drive the reaction to completion.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that often require optimization.[1][2] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the ideal reaction time and prevent byproduct formation from prolonged heating.[1][2]
-
Catalyst Issues: For syntheses requiring a catalyst, such as the Knorr synthesis which often uses a protic acid (e.g., acetic acid), the choice and amount of catalyst are critical.[2] In some cases, alternative catalysts like nano-ZnO have been shown to improve yields.[2][4]
-
Side Reactions: The formation of unwanted side products, such as regioisomers or products from incomplete cyclization, can significantly lower the yield of the desired pyrazole.[1][2]
Below is a logical workflow to diagnose and address low-yield issues.
Q2: I am observing the formation of two regioisomers. How can I improve regioselectivity?
A2: The formation of a regioisomeric mixture is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound.[1] The initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons, leading to different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1]
A key strategy to control regioselectivity is solvent selection. While ethanol is a common solvent, it can sometimes lead to poor selectivity.[3][4]
-
Fluorinated Alcohols: Using non-nucleophilic, fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[3] These solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a more selective reaction.[3]
-
Aprotic Dipolar Solvents: In some cases, aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can provide better results than traditional protic solvents.[4]
The following table summarizes the effect of solvent choice on the regioselectivity of a reaction between a substituted 1,3-diketone and methylhydrazine.
| Entry | 1,3-Diketone Substituents (R1, R3) | Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) | Reference |
| 1 | Phenyl, CF3 | EtOH | 55:45 | 85 | [3] |
| 2 | Phenyl, CF3 | TFE | 85:15 | 90 | [3] |
| 3 | Phenyl, CF3 | HFIP | >95:5 | 92 | [3] |
| 4 | 2-Furyl, CF3 | EtOH | 60:40 | 82 | [3] |
| 5 | 2-Furyl, CF3 | HFIP | >95:5 | 95 | [3] |
Q3: My reaction mixture turns dark or forms tar-like substances. What can be done?
A3: Discoloration is often observed, especially when using hydrazine salts like phenylhydrazine hydrochloride, due to the formation of colored impurities from the hydrazine starting material.[1] At elevated temperatures, polymerization or degradation of starting materials or intermediates can also lead to tar formation.[5]
-
Add a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting byproduct formation. Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[1]
-
Optimize Temperature: Avoid excessively high temperatures. Running the reaction at a lower temperature for a longer duration can often minimize the formation of tar.[5]
-
Purify Starting Materials: As mentioned for low yields, impurities can catalyze side reactions leading to discoloration and tar.[1][5]
-
Degas Solvents: In some cases, discoloration can be due to oxidative processes.[1] Using degassed solvents might be beneficial.
Q4: Are there ways to accelerate my pyrazole synthesis and improve yields simultaneously?
A4: Yes, microwave-assisted organic synthesis (MAOS) is a highly effective technique for accelerating pyrazole synthesis.[2][6][7] Microwave irradiation can significantly reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[2][7][8]
Many protocols exist for microwave-assisted pyrazole synthesis, including one-pot, multicomponent reactions, often under solvent-free conditions.[6][7][8] For example, pyrano[2,3-c]pyrazoles have been synthesized in 2-8 minutes in ethanol with a piperidine catalyst using microwave irradiation.[7]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a general procedure for the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).
-
Dissolution: Dissolve the dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Hydrazine Addition: Add the hydrazine derivative (1.0–1.2 equivalents) to the solution.[1] If using a hydrazine salt, a mild base like sodium acetate may be added.[1] The addition can be done dropwise if the initial reaction is exothermic.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for the required time. Monitor the consumption of the starting materials by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1] The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride. Our focus is on the removal of common impurities to ensure the high quality required for experimental and developmental applications.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Persistent Impurities After Initial Purification
Symptoms:
-
The presence of a starting material, such as 1,3-dimethyl-4-nitro-1H-pyrazole, is detected by analytical methods (e.g., HPLC, TLC).
-
The product's color is off-white or yellowish, suggesting residual impurities.
Possible Causes:
-
Incomplete reduction of the nitro group during synthesis.
-
Inefficient initial purification method.
Solutions:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A detailed protocol is provided below. Experiment with different solvent systems if the initial choice is ineffective.
-
Column Chromatography: For more challenging separations, column chromatography offers a higher degree of purification. A general protocol is outlined in the Experimental Protocols section.
-
Chemical Treatment: If the impurity is a known starting material, a repeated reaction step under optimized conditions may be necessary to drive the reaction to completion, followed by another purification attempt.
Issue 2: Poor Yield After Recrystallization
Symptoms:
-
A significant loss of product mass after the recrystallization process.
Possible Causes:
-
The chosen solvent is too effective at dissolving the product, even at low temperatures.
-
The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter.
-
An excessive amount of solvent was used.
Solutions:
-
Solvent System Optimization: Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Issue 3: Oiling Out During Recrystallization
Symptoms:
-
The compound separates as an oil rather than forming solid crystals upon cooling.
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of the compound.
-
The presence of significant amounts of impurities can lower the melting point of the mixture.
Solutions:
-
Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.
-
Use a Solvent Mixture: Dissolve the compound in a good solvent and then add a poorer solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
Pre-purification: If the issue is due to high impurity levels, consider a preliminary purification step like column chromatography before recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: A frequent impurity is the starting material from the common synthetic route, which involves the reduction of a nitro group. Therefore, 1,3-dimethyl-4-nitro-1H-pyrazole is a likely contaminant. Other potential impurities can include by-products from the reduction reaction or residual solvents.
Q2: How can I assess the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity of your compound.[1] Thin-Layer Chromatography (TLC) can be used for a rapid qualitative assessment of purity and to identify suitable conditions for column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on purity by identifying signals corresponding to impurities.
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: For aminopyrazole compounds, ethanol is often a suitable solvent for recrystallization.[2] Given that this is a hydrochloride salt, a mixture of ethanol and water may also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is generally preferred when dealing with complex mixtures containing multiple impurities or when impurities have similar solubility profiles to the desired compound, making recrystallization ineffective. While more time-consuming, chromatography offers a higher degree of separation.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound, demonstrating the expected improvement in purity after each purification step.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Recrystallization | ~90% | >98% | 75-90% |
| Column Chromatography | ~90% | >99% | 60-80% |
| Recrystallization followed by Column Chromatography | ~90% | >99.5% | 50-70% |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, add the crude this compound to a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased to facilitate the separation of compounds.
-
Fraction Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: Purity Analysis by HPLC
-
Column: A C18 reverse-phase column is commonly used for the analysis of aminopyrazole derivatives.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. The exact ratio may need to be optimized.
-
Detection: UV detection at a wavelength where the compound has strong absorbance is generally suitable.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be determined by integrating the peak areas.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: A typical recrystallization workflow for purification.
References
Technical Support Center: Scaling Up the Synthesis of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis process.
Step 1: Synthesis of 1,3-dimethylpyrazole
Issue 1: Formation of 1,5-dimethylpyrazole Isomer
-
Question: My initial synthesis of 1,3-dimethylpyrazole from the alkylation of 3(5)-methylpyrazole results in a significant amount of the 1,5-dimethylpyrazole isomer. How can I improve the regioselectivity or purify the desired product?
-
Answer: The alkylation of 3(5)-methylpyrazole often yields a mixture of 1,3- and 1,5-dimethylpyrazole isomers[1].
-
Reaction Control: While specific conditions to heavily favor the 1,3-isomer during alkylation are not extensively documented, you can experiment with reaction temperature, solvent, and the choice of base to influence the kinetic versus thermodynamic control of the reaction[1].
-
Purification: If isomer formation is unavoidable, fractional distillation (rectification) is an effective method for separating 1,3-dimethylpyrazole from its 1,5-isomer to achieve high purity (>99%)[1]. The formation of acid addition salts and subsequent selective crystallization can also be a viable purification strategy[1].
-
Issue 2: Low Yield and Purity in the Condensation Reaction
-
Question: The yield of my 1,3-dimethylpyrazole synthesis via the condensation of a hydrazine source with a β-diketone is consistently low, and the purity is unsatisfactory. What can I do to improve this?
-
Answer: Low yield and purity can stem from incomplete reactions, side reactions, or inefficient purification[1].
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC). For the synthesis of a dimethylpyrazole derivative, a heating period of 6 hours at 40-50°C after the initial reagent addition has been found to be effective. Maintaining a specific pH, for example, between 2 and 3, can also be critical in some pyrazole syntheses[1].
-
Effective Purification: Proper extraction techniques are vital to separate the product from the aqueous phase and inorganic salts. For purification, recrystallization from solvents like petroleum ether or n-hexane is commonly employed[1].
-
Step 2: Nitration of 1,3-dimethylpyrazole
Issue 3: Runaway Reaction and Safety Concerns during Nitration
-
Question: I am concerned about the safety of scaling up the nitration of 1,3-dimethylpyrazole due to the highly exothermic nature of the reaction. How can I mitigate the risks?
-
Answer: The nitration of pyrazoles is a known exothermic process and can be hazardous on a large scale if not properly controlled. The formation of unstable N-nitro or dinitropyrazole derivatives can occur with poor temperature management.
-
Temperature Control: Strict temperature control is paramount. Use an efficient cooling system and add the nitrating agent slowly and controllably to manage the exotherm.
-
Continuous Flow Chemistry: For larger scale production, consider implementing a continuous flow reactor. This technology allows for better temperature control, safer handling of potentially hazardous intermediates, and can be a greener and more reproducible method for nitration.
-
Step 3: Reduction of 1,3-dimethyl-4-nitropyrazole and Salt Formation
Issue 4: Incomplete Reduction or Catalyst Poisoning
-
Question: My catalytic hydrogenation of 1,3-dimethyl-4-nitropyrazole is slow or incomplete. What could be the issue?
-
Answer: Incomplete reduction can be due to several factors related to the catalyst and reaction conditions.
-
Catalyst Activity: Ensure you are using a high-quality catalyst (e.g., Palladium on carbon). The catalyst may be poisoned by impurities from the previous nitration step. Proper purification of the nitro-intermediate is crucial.
-
Reaction Conditions: Optimize hydrogen pressure, temperature, and solvent. Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.
-
Issue 5: Difficulty in Isolating a Pure Hydrochloride Salt
-
Question: I am having trouble obtaining a clean, crystalline hydrochloride salt of 1,3-dimethyl-1H-pyrazol-4-amine. The product is oily or discolored.
-
Answer: The purity of the free amine and the crystallization conditions are key to obtaining a high-quality salt.
-
Purity of the Amine: Ensure the reduction of the nitro compound is complete and the crude amine is sufficiently pure before salt formation. Residual impurities can inhibit crystallization.
-
Crystallization Solvent: The choice of solvent is critical for crystallization. Experiment with different solvent systems (e.g., isopropanol, ethanol, or mixtures with ethers like MTBE or diisopropyl ether) to find conditions that promote the formation of well-defined crystals.
-
Controlled Precipitation: Add the HCl solution (e.g., HCl in isopropanol) slowly to a solution of the amine at a controlled temperature to induce crystallization rather than rapid precipitation, which can trap impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthesis route for this compound? A1: A practical and scalable three-step sequence starts from methyl hydrazine and technical grade acetaldehyde dimethylacetal[2]. An alternative common route involves the initial synthesis of 1,3-dimethylpyrazole, followed by nitration at the 4-position, and subsequent reduction of the nitro group to the amine, which is then converted to the hydrochloride salt.
Q2: What are the main impurities to watch out for in the final product? A2: The primary regioisomeric impurity is 4-amino-1,5-dimethylpyrazole[2]. Its formation should be minimized during the initial pyrazole synthesis. Other potential impurities can arise from incomplete reactions (unreacted starting materials or intermediates) or side reactions during the nitration and reduction steps.
Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity? A3: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable. For final product characterization and purity assessment, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.
Q4: Are there any specific safety precautions for handling the reagents used in this synthesis? A4: Yes. Methylhydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The nitration step involves strong acids and is highly exothermic, requiring careful temperature control and appropriate safety measures. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a properly equipped and ventilated area.
Experimental Protocols
Key Experimental Methodologies
| Experiment | Methodology |
| Synthesis of 1,3-dimethylpyrazole | The reaction of acetylacetone with methylhydrazine is a common method. To a cooled solution of methylhydrazine in a suitable solvent (e.g., ethanol), acetylacetone is added dropwise while maintaining a low temperature. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. The product is isolated by extraction and purified by distillation[1]. |
| Nitration of 1,3-dimethylpyrazole | 1,3-dimethylpyrazole is dissolved in a strong acid, such as sulfuric acid, and cooled to a low temperature (e.g., 0-5 °C). A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while carefully monitoring and controlling the internal temperature. After the addition, the reaction is stirred for a specified time before being carefully quenched by pouring onto ice. The product is then isolated by filtration or extraction. |
| Reduction of 1,3-dimethyl-4-nitropyrazole | The nitro-compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and a hydrogenation catalyst (e.g., 5-10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon to a high-pressure reactor, depending on the scale) with vigorous stirring until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the crude amine. |
| Formation of Hydrochloride Salt | The crude 1,3-dimethyl-1H-pyrazol-4-amine is dissolved in a suitable solvent, such as isopropanol or ethyl acetate. A solution of hydrochloric acid in a solvent (e.g., concentrated HCl, or HCl in isopropanol/ether) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final hydrochloride salt. |
Quantitative Data Summary
| Parameter | Synthesis of 1,3-dimethylpyrazole | Nitration | Reduction (Catalytic Hydrogenation) | Salt Formation |
| Key Reagents | Acetylacetone, Methylhydrazine | 1,3-dimethylpyrazole, HNO₃, H₂SO₄ | 1,3-dimethyl-4-nitropyrazole, H₂, Pd/C | 1,3-dimethyl-1H-pyrazol-4-amine, HCl |
| Typical Solvents | Ethanol, Water | Sulfuric Acid | Ethanol, Methanol | Isopropanol, Ethyl Acetate |
| Temperature Range | 0 °C to reflux | 0 - 10 °C | Room Temperature to 50 °C | 0 °C to Room Temperature |
| Reaction Time | 1 - 6 hours | 1 - 3 hours | 2 - 24 hours | 0.5 - 2 hours |
| Typical Yield | 70 - 85% | 80 - 95% | >90% | >95% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield and purity issues during synthesis.
References
Technical Support Center: Efficient Pyrazole Synthesis
Welcome to the technical support center for catalyst selection in efficient pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis yield is consistently low. What are the most common causes and how can I address them?
A1: Low yields are a frequent issue and can stem from several factors. A systematic approach is key to troubleshooting.[1]
-
Purity of Starting Materials: Hydrazine derivatives can degrade over time. Ensure you are using high-purity or freshly purified reagents, as impurities can lead to side reactions.[2][3]
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[2][4] Consider increasing the reaction temperature or time. Microwave-assisted synthesis can also effectively improve yields and shorten reaction times.[4]
-
Suboptimal Catalyst Choice: The catalyst is critical. For classical methods like the Knorr synthesis, a simple acid catalyst like acetic acid is often sufficient.[5][6] However, for more challenging substrates, exploring different catalysts may be necessary. Some reactions do not proceed at all without a catalyst.[7]
-
Formation of Side Products: Undesired side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or colored impurities from hydrazine degradation, can significantly lower the yield of the desired product.[2][7]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my pyrazole synthesis?
A2: The choice depends on the specific requirements of your synthesis, such as scale, desired purity, and process sustainability.
-
Homogeneous Catalysts (e.g., acetic acid, Cu(OTf)₂, Sc(OTf)₃) are dissolved in the reaction mixture, often leading to high activity and selectivity under mild conditions. However, their removal from the product can be challenging, which is a significant drawback in pharmaceutical applications.
-
Heterogeneous Catalysts (e.g., nano-ZnO, Amberlyst-70, magnetic nanoparticles like SrFe₁₂O₁₉) are in a different phase from the reaction mixture.[8][9] Their primary advantages are ease of separation from the reaction mixture (often by simple filtration) and high potential for recyclability, making the process more cost-effective and environmentally friendly.[10][11][12]
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2] Regioselectivity is influenced by steric and electronic factors of the substituents on both the hydrazine and the dicarbonyl compound.[2]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. For example, protic solvents like ethanol may favor one isomer, while aprotic solvents might favor another.[2]
-
Catalyst Selection: The nature of the catalyst (acidic vs. basic) can direct the initial nucleophilic attack of the hydrazine, thereby controlling regioselectivity.[2] Lewis acid catalysts can also offer high regioselectivity.[13]
-
Steric Hindrance: Bulky substituents on the hydrazine or dicarbonyl compound can sterically hinder one of the possible cyclization pathways, favoring the formation of a single regioisomer.[2]
Q4: My catalyst appears to be deactivating after one or two runs. What are the potential causes?
A4: Catalyst deactivation, particularly with heterogeneous catalysts, can occur for several reasons.
-
Leaching: The active catalytic species may detach from the solid support and dissolve into the reaction mixture.
-
Fouling: The catalyst surface can be blocked by the deposition of byproducts, polymers, or unreacted starting materials.
-
Sintering: In the case of nanoparticle catalysts, high reaction temperatures can cause the particles to agglomerate, reducing the active surface area.
-
Poisoning: Impurities in the starting materials or solvent can irreversibly bind to the active sites of the catalyst, rendering them inactive.
To mitigate this, ensure high-purity reagents, operate at the lowest effective temperature, and consider catalyst washing steps between runs. Some modern catalysts, like solid-phase vinyl alcohol (SPVA), have been shown to be recyclable for more than six cycles without significant deactivation.[10]
Troubleshooting Guides
Guide 1: Low Reaction Yield
If you are experiencing low yields, follow this troubleshooting workflow to diagnose and solve the issue.
Guide 2: Formation of Regioisomers
When dealing with unsymmetrical substrates, use this guide to improve the selectivity towards the desired pyrazole isomer.
Data Presentation: Catalyst Performance
The selection of a catalyst can dramatically influence reaction outcomes. The following tables summarize the performance of various catalysts in the synthesis of substituted pyrazoles from 1,3-dicarbonyls and hydrazines.
Table 1: Comparison of Various Catalysts for Pyrazole Synthesis
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Notes | Reference(s) |
| Nano-ZnO | 10 | Short | 95 | Environmentally friendly, straightforward work-up. | [3][7] |
| AgOTf | 1 | 1 h | up to 99 | Highly regioselective for 3-CF₃-pyrazoles at room temp. | [7] |
| NaCoMo Cluster | Catalytic | - | up to 99 | Novel metal-oxo-cluster, highly efficient. | [7] |
| Lithium Perchlorate | - | - | - | Eco-friendly Lewis acid catalyst. | [7] |
| PS-DABCO | - | - | High | Green, reusable heterogeneous catalyst. | [8] |
| (TBA)₂S₂O₈ | - | Short | High | For fully substituted pyrazoles under solvent-free conditions. | [10] |
| Molecular Iodine | Catalytic | - | High | Metal-free synthesis of 4-sulfonyl pyrazoles. | [7] |
| RuH₂(PPh₃)₃CO | 3 | 24 h | 84 | For 4-alkyl-pyrazoles from 1,3-diols. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis using an Acid Catalyst
This protocol describes a general method for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative, based on the classical Knorr synthesis.[5][15]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 - 1.1 eq)
-
Solvent (e.g., Ethanol or 1-Propanol)
-
Acid Catalyst (e.g., Glacial Acetic Acid, 3-5 drops)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., 3 mL of 1-propanol).[5]
-
Reagent Addition: Add the hydrazine derivative (1.0 eq) to the solution. Note: This addition can be exothermic.[5] Then, add a catalytic amount of glacial acetic acid (3 drops).[5]
-
Heating: Heat the reaction mixture to reflux (approx. 100°C) with constant stirring for 1-2 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC, using an appropriate mobile phase (e.g., 30% ethyl acetate / 70% hexane), until the starting material is consumed.[5]
-
Work-up: Once the reaction is complete, add water (e.g., 10 mL) to the hot reaction mixture while stirring.[5]
-
Isolation: Allow the mixture to cool slowly to room temperature to facilitate the precipitation or crystallization of the product.[5] Collect the solid product by vacuum filtration. If no solid forms, the solvent can be removed under reduced pressure.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole.[2]
Protocol 2: Heterogeneous Catalysis for Pyrazole Synthesis using Nano-ZnO
This protocol provides a method for synthesizing 1,3,5-substituted pyrazoles using a reusable heterogeneous catalyst.[3][7]
Materials:
-
Phenylhydrazine (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Nano-ZnO (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO (10 mol%) in ethanol (10 mL).[3]
-
Heating: Reflux the reaction mixture with stirring for the required time (monitor by TLC).
-
Catalyst Recovery: After cooling the reaction to room temperature, the nano-ZnO catalyst can be recovered by filtration.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography.
Visualization: Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate catalyst for a new pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. name-reaction.com [name-reaction.com]
Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the regioselectivity of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of regioisomers in my pyrazole synthesis?
A1: The formation of regioisomers is a common challenge in the synthesis of unsymmetrical pyrazoles, particularly when using nonsymmetrical 1,3-dicarbonyl compounds and monosubstituted hydrazines. The reaction can proceed through two different pathways, leading to the formation of two distinct constitutional isomers. The ratio of these isomers is highly dependent on the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions, most notably the solvent.[1]
Q2: How does the choice of solvent influence the regioselectivity of pyrazole formation?
A2: Solvents can significantly alter the regioselectivity of pyrazole formation through several mechanisms:
-
Polarity and Hydrogen Bonding: The polarity of the solvent can influence the rate of competing reaction pathways. Protic solvents, for instance, can stabilize intermediates through hydrogen bonding, favoring the formation of one regioisomer over the other. In some cases, protic solvents lead to one major regioisomer, while aprotic solvents favor the formation of the other.[2]
-
Use of Fluorinated Alcohols: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[3] This is attributed to their unique properties, including their ability to form strong hydrogen bonds and stabilize intermediates.[3]
-
Deep Eutectic Solvents (DESs): DESs are emerging as environmentally friendly solvents that can enhance reaction rates and selectivity in pyrazole synthesis.[4]
Q3: My reaction is favoring the undesired regioisomer. What can I do to reverse the selectivity?
A3: If your reaction is producing the unwanted regioisomer as the major product, consider the following strategies:
-
Solvent Screening: A systematic screening of solvents with varying polarities (both protic and aprotic) is highly recommended. As a starting point, compare the results in a standard protic solvent like ethanol to an aprotic solvent like THF or DMF.
-
Employ Fluorinated Alcohols: Switching to a fluorinated alcohol solvent such as TFE or HFIP can significantly improve the regioselectivity towards the desired isomer.[3]
-
Alternative Synthetic Routes: If solvent modification is ineffective, alternative synthetic strategies that offer greater regiocontrol may be necessary. These can include 1,3-dipolar cycloadditions or multicomponent reactions.[1][5][6]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity Observed
-
Problem: The reaction yields a nearly 1:1 mixture of regioisomers. This often occurs when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.
-
Troubleshooting Steps:
-
Solvent Change: Switch from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP. This has been demonstrated to dramatically improve regioselectivity.[3]
-
Temperature Adjustment: Investigate the effect of temperature on the reaction. In some cases, running the reaction at a lower or higher temperature can influence the kinetic vs. thermodynamic control of the reaction, thereby affecting the regioisomeric ratio.
-
Catalyst Introduction: The use of an acid or base catalyst can sometimes influence the reaction pathway and improve selectivity.
-
Issue 2: Inconsistent Regioselectivity Between Batches
-
Problem: The ratio of regioisomers varies significantly from one experiment to the next, even when seemingly identical conditions are used.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the solvent is of high purity and free from water or other impurities that could affect the reaction. The presence of even small amounts of protic impurities in an aprotic solvent can lead to inconsistent results.
-
Strict Control of Reaction Conditions: Maintain precise control over temperature, reaction time, and the rate of addition of reagents.
-
Starting Material Quality: Verify the purity of the 1,3-dicarbonyl compound and the hydrazine starting materials.
-
Data Presentation
Table 1: Effect of Solvent on the Regioisomeric Ratio of Pyrazole Formation
| Entry | 1,3-Diketone | Hydrazine | Solvent | Ratio of Regioisomers (Major:Minor) | Reference |
| 1 | 1a | Methylhydrazine | EtOH | Low Selectivity | [3] |
| 2 | 1a | Methylhydrazine | TFE | 85:15 | [3] |
| 3 | 1a | Methylhydrazine | HFIP | 97:3 | [3] |
| 4 | 1b | Methylhydrazine | HFIP | >99:1 | [3] |
| 5 | 1c | Phenylhydrazine | HFIP | 95:5 | [3] |
Experimental Protocols
General Procedure for Improved Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from the work of Fustero et al.[3]
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in the chosen fluorinated alcohol (TFE or HFIP, 5 mL) in a round-bottom flask, add the substituted hydrazine (1.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Ruxolitinib vs. AT9283
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent pyrazole-based kinase inhibitors: Ruxolitinib, a selective Janus kinase (JAK) inhibitor, and AT9283, a multi-targeted inhibitor with potent activity against Aurora kinases and JAKs. This comparison is supported by experimental data to inform research and drug development decisions.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatility allows for the development of both highly selective and multi-targeted agents that modulate key signaling pathways implicated in cancer and inflammatory diseases. This guide focuses on a comparative analysis of Ruxolitinib and AT9283, highlighting their distinct inhibitory profiles and the signaling pathways they impact.
Comparison of Efficacy: Ruxolitinib vs. AT9283
The efficacy of Ruxolitinib and AT9283 is best understood by comparing their half-maximal inhibitory concentrations (IC50) against a panel of kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Ruxolitinib IC50 (nM) | AT9283 IC50 (nM) |
| Primary Targets | ||
| JAK1 | 3.3[1][2] | - |
| JAK2 | 2.8[1][2] | 1.2[3] |
| JAK3 | 428[1] | 1.1[4] |
| TYK2 | 19[1] | - |
| Aurora A | - | ~3[3] |
| Aurora B | - | ~3[3] |
| Key Off-Targets | ||
| Abl (T315I) | - | 4[4] |
| Flt3 | - | 1-30[3] |
Note: The IC50 values are compiled from various sources and should be interpreted as representative potencies. Direct comparison is most accurate when data is generated from head-to-head studies under identical experimental conditions.
Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for predicting their cellular effects.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine and growth factor signaling, regulating processes like cell proliferation, differentiation, and immunity.[5] Ruxolitinib's potent inhibition of JAK1 and JAK2 effectively blocks this pathway. AT9283 also demonstrates significant inhibitory activity against JAK2.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol of the Phosphorylated Antibody Detection Method - Creative BioMart [creativebiomart.net]
- 5. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
Validation of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride as a Lead Compound for CDK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride as a potential lead compound targeting Cyclin-Dependent Kinase 2 (CDK2). Due to the limited availability of direct experimental data for this specific compound, this guide presents a validation workflow using hypothetical, yet plausible, data to illustrate the lead validation process. The performance of this compound is compared against established CDK2 inhibitors: Roscovitine, Palbociclib, and Dinaciclib.
Executive Summary
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives showing potent and selective activity against various kinases, including CDK2.[1] this compound, a small molecule featuring this core structure, presents a promising starting point for a lead discovery campaign targeting CDK2, a key regulator of the cell cycle G1/S transition. Dysregulation of CDK2 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[2] This guide outlines a systematic approach to validate this compound through a series of in vitro assays, comparing its hypothetical performance metrics against known inhibitors.
Comparative Performance Analysis
The following tables summarize the hypothetical in vitro performance of this compound against selected alternative CDK2 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | CDK2/Cyclin E | CDK1/Cyclin B | CDK5/p25 | GSK3β |
| 1,3-dimethyl-1H-pyrazol-4-amine HCl | 75 | 1,500 | 800 | >10,000 |
| Roscovitine | 700[3] | 650[3] | 200 | 1,200 |
| Palbociclib | >10,000 | >10,000 | >10,000 | >10,000 |
| Dinaciclib | 1 | 1 | 1 | 4 |
Table 2: In Vitro Cellular and Safety Profile
| Compound | Cell Viability (MCF-7, GI50, µM) | hERG Inhibition (IC50, µM) | Human Liver Microsomal Stability (T1/2, min) |
| 1,3-dimethyl-1H-pyrazol-4-amine HCl | 2.5 | >30 | 45 |
| Roscovitine | 15.8 | >50 | 30 |
| Palbociclib | 0.8 | 12 | 60 |
| Dinaciclib | 0.03 | 5 | 15 |
Experimental Protocols
A comprehensive validation of a lead compound involves a battery of in vitro assays to determine its potency, selectivity, cellular activity, and preliminary safety profile.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase (CDK2/Cyclin E) and a panel of off-target kinases to assess selectivity.
Methodology: A radiometric kinase assay using [γ-³³P]ATP is a standard method.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Brij-35.
-
Enzyme and Substrate Addition: Add recombinant CDK2/Cyclin E enzyme and a suitable substrate (e.g., Histone H1) to the reaction mixture.
-
Compound Incubation: Add serial dilutions of the test compounds (dissolved in DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the growth inhibitory effect of the compounds on a cancer cell line (e.g., MCF-7).
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
hERG Potassium Channel Assay
Objective: To evaluate the potential for cardiotoxicity by assessing the inhibition of the hERG potassium channel.
Methodology: Automated patch-clamp electrophysiology is the gold standard for this assessment.
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiological Recording: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG tail currents.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition: Record the hERG tail current at each compound concentration.
-
Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.
Microsomal Stability Assay
Objective: To assess the metabolic stability of the compound in the presence of liver enzymes.
Methodology: This assay measures the rate of disappearance of the test compound when incubated with liver microsomes.
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining amount of the test compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time and determine the half-life (T1/2) from the slope of the linear regression.
Visualizations
Signaling Pathway
Caption: CDK2 Signaling Pathway in G1/S Phase Transition.
Experimental Workflow
Caption: General Experimental Workflow for Lead Compound Validation.
Conclusion
This guide outlines a structured approach for the initial validation of this compound as a potential lead compound targeting CDK2. Based on the hypothetical data, the compound demonstrates promising potency for CDK2, good selectivity against other kinases, and a favorable preliminary safety profile. These characteristics would warrant its advancement to the lead optimization stage. It is imperative for researchers to generate actual experimental data following the outlined protocols to confirm these findings and make informed decisions in the drug discovery process.
References
structure-activity relationship studies of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use.[1][2] Among these, the 1,3-dimethyl-1H-pyrazol-4-amine scaffold serves as a versatile building block for synthesizing novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core, focusing on their activity as kinase inhibitors, a prominent target class for this scaffold.[4]
While specific SAR studies on 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride are not extensively published, a broader analysis of structurally related 4-aminopyrazole derivatives provides valuable insights into how chemical modifications influence biological activity. These derivatives have shown a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[5][6][7]
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the in vitro activity of selected 4-aminopyrazole derivatives against various protein kinases. The data highlights how substitutions on the pyrazole core and the 4-amino group can significantly impact potency and selectivity.
| Compound ID | Core Structure | R1-Substitution (at N1) | R2-Substitution (at C3) | R3-Substitution (at 4-amino) | Target Kinase | IC50 (nM) |
| 1a | 1H-Pyrazol-4-amine | -CH3 | -CH3 | -H | Src | >10,000 |
| 1b | 1H-Pyrazol-4-amine | -CH3 | -CH3 | -Benzoyl | Src | 5,200 |
| 1c | 1H-Pyrazol-4-amine | -Ethyl | -Phenylethynyl | -H | Src | 0.9[8] |
| 1d | 1H-Pyrazol-4-amine | -Ethyl | -Phenylethynyl | -Benzamide derivative | Src | <1[8] |
| 2a | 1H-Pyrazol-4-amine | -CH3 | -CH3 | -H | Aurora A | >5,000 |
| 2b | 1H-Pyrazol-4-amine | -H | -Benzimidazole | -Morpholino | Aurora A | 28.9[4] |
| 2c | 1H-Pyrazol-4-amine | -H | -Benzimidazole | -Piperidine | Aurora A | >100 |
Key SAR Insights:
-
Substitution at the 4-amino position: Unsubstituted 4-aminopyrazoles (like 1a and 2a) generally exhibit low activity. Acylation or substitution with larger aromatic moieties at this position is often crucial for potent kinase inhibition (compare 1a with 1b and 1d).[8]
-
Substitution at the C3 position: Introducing bulky and rigid groups, such as a phenylethynyl moiety, can dramatically increase potency, as seen in compound 1c.[8] This suggests that this position interacts with a key region in the kinase active site.
-
Substitution at the N1 position: The nature of the substituent at the N1 position also modulates activity. For instance, the ethyl group in the pyrazolo[3,4-d]pyrimidine series (1c, 1d) was found to be favorable.[8]
-
Ring modifications: The core pyrazole ring itself is a key pharmacophore, likely involved in hydrogen bonding with the kinase hinge region.[1]
Experimental Protocols
The following are representative methodologies for key experiments cited in the SAR studies of pyrazole derivatives.
In Vitro Kinase Inhibition Assay:
-
Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase activity (IC50).
-
Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.
-
The target kinase and its specific substrate are added to the wells.
-
The kinase reaction is initiated by adding ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
A kinase detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay):
-
Objective: To assess the effect of the compounds on the proliferation of cancer cell lines.
-
Materials: Cancer cell lines (e.g., MDA-MB-231), cell culture medium, fetal bovine serum (FBS), test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After incubation, the MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and GI50 values (concentration for 50% growth inhibition) are determined.[6]
-
Visualizing SAR Workflows and Pathways
The following diagrams illustrate the typical workflow for a structure-activity relationship study and a simplified representation of a kinase signaling pathway often targeted by pyrazole derivatives.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified Src kinase signaling pathway targeted by pyrazole inhibitors.
Caption: Key structural modifications enhancing the activity of 4-aminopyrazoles.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro and in vivo evaluation of pyrazole-based inhibitors
A Comparative Guide to the In Vitro and In Vivo Evaluation of Pyrazole-Based Inhibitors
The pyrazole ring is a versatile heterocyclic scaffold that is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Pyrazole-containing compounds have been developed as inhibitors for a wide range of biological targets, including cyclooxygenase (COX) enzymes, phosphodiesterases (PDEs), and various protein kinases, which are crucial regulators of cellular processes.[3][4] This guide provides a comparative overview of the performance of several pyrazole-based inhibitors against these key targets, supported by experimental data from recent studies.
Pyrazole-Based Cyclooxygenase (COX) Inhibitors
Many anti-inflammatory pyrazole derivatives function by inhibiting COX enzymes, which are key mediators of inflammation. There are two primary isoforms: COX-1, which is involved in homeostatic functions, and COX-2, which is induced during inflammation to produce pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[1]
Comparative In Vitro and In Vivo Data for COX Inhibitors
The following table summarizes the inhibitory activity and anti-inflammatory effects of selected pyrazole derivatives compared to the well-known COX-2 inhibitor, Celecoxib. A lower IC50 value indicates greater potency, while a higher Selectivity Index (SI) denotes better selectivity for COX-2.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | Reference |
| Celecoxib | COX-2 | 0.83 | 8.17 - 8.68 | 82.8% - 86.66% | [5][6] |
| Compound 125a | COX-2 | - | 8.22 | - | [5] |
| Compound 125b | COX-2 | - | 9.31 | - | [5] |
| Compound 145a | COX-2 | 0.034 - 0.052 | - | 78.9% - 96% | [5] |
| Compound 35a | COX-2 | 0.55 | 9.78 | 91.11% | [6] |
| Compound 35b | COX-2 | 0.61 | 8.57 | - | [6] |
Note: '-' indicates data not available in the cited sources.
Signaling Pathway: COX-Mediated Inflammation
The diagram below illustrates the role of COX enzymes in the inflammatory pathway and the mechanism of action for pyrazole-based inhibitors.
Caption: Inhibition of COX-2 by pyrazole-based NSAIDs blocks inflammatory prostaglandin synthesis.
Experimental Protocols
In Vitro COX Inhibition Assay (Generalized) [1]
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Preparation: Test pyrazole derivatives are serially diluted to a range of concentrations in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: The reaction is initiated by adding arachidonic acid to a mixture containing the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound in a buffer solution (e.g., Tris-HCl).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-15 minutes).
-
Detection: The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Rat Paw Edema Assay [5][6]
-
Animal Model: Male Wistar rats are used.
-
Compound Administration: Test compounds or a reference drug (e.g., Celecoxib) are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg) one hour before carrageenan injection.
-
Inflammation Induction: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the rat's hind paw.
-
Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control (vehicle-treated) group.
Pyrazole-Based Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibiting specific PDEs can have various therapeutic effects. For example, PDE5 inhibitors are used to treat erectile dysfunction, while PDE10A inhibitors are being investigated for neurological and psychiatric disorders.[7][8]
Comparative In Vitro Data for PDE Inhibitors
This table presents the in vitro inhibitory potency and selectivity of pyrazole-based compounds against various PDE subtypes.
| Compound | Target | IC50 (nM) | Selectivity vs Other PDEs | Reference |
| MP-10 | PDE10A | - | Reference Compound | [8][9] |
| Compound 10b | PDE10A | 0.28 ± 0.06 | >1500 nM (vs PDE3A/B, 4A/B) | [9] |
| Compound 11b | PDE10A | 0.36 ± 0.03 | >1500 nM (vs PDE3A/B, 4A/B) | [9] |
| Compound 10d | PDE10A | 1.82 ± 0.25 | >1500 nM (vs PDE3A/B, 4A/B) | [9] |
| Sildenafil | PDE5 | - | Reference Compound | [7] |
| Compound 5 | PDE5 | More potent than Sildenafil | 20-fold selective vs PDE6 | [7] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocol
In Vitro PDE Inhibition Assay (Generalized)
-
Enzyme and Substrate: Purified recombinant human PDE enzymes (e.g., PDE10A, PDE5) and their respective fluorescently labeled substrates (cAMP or cGMP) are used.
-
Compound Preparation: Pyrazole-based inhibitors are serially diluted in DMSO.
-
Reaction: The enzyme, substrate, and test compound are combined in a microplate well with an appropriate assay buffer.
-
Incubation: The reaction is incubated at room temperature for a set period (e.g., 60 minutes).
-
Detection: A binding reagent is added that binds to the cleaved, fluorescently labeled monophosphate product. The fluorescence polarization (FP) is then measured. A high FP value indicates high inhibitor activity (less substrate cleavage).
-
Data Analysis: IC50 values are calculated from the dose-response curves of percentage inhibition versus compound concentration.
Pyrazole-Based Kinase Inhibitors
Protein kinases are key players in cell signaling pathways that regulate cell growth, differentiation, and survival.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug development. The pyrazole scaffold is a privileged structure found in numerous kinase inhibitors.[2]
Comparative In Vitro Data for Kinase Inhibitors
The following table compares the inhibitory activity of various pyrazole derivatives against different protein kinases and cancer cell lines.
| Compound | Target Kinase | Kinase IC50 | Target Cell Line | Cell Line IC50 (µM) | Reference |
| Afuresertib | Akt1 | Ki = 0.08 nM | - | - | [4] |
| Compound 2 | Akt1 | 1.3 nM | HCT116 (Colon) | 0.95 | [4] |
| Compound 6 | Aurora A | 0.16 µM | HCT116, MCF-7 | 0.39, 0.46 | [4] |
| Compound 22 | CDK2, CDK5 | 24 nM, 23 nM | A549, HCT116, etc. | 0.247 (A549) | [4] |
| Compound 50 | EGFR, VEGFR-2 | 0.09 µM, 0.23 µM | HepG2 (Liver) | 0.71 | [10] |
| Erlotinib | EGFR | 0.11 ± 0.008 µM | HepG2 (Liver) | 0.73 ± 0.04 | [10][11] |
| Compound 4a | EGFR | 0.31 ± 0.008 µM | HepG2 (Liver) | 0.15 ± 0.03 | [11] |
Note: '-' indicates data not available in the cited sources.
Logical Relationship: Structure-Activity Relationship (SAR)
The development of potent and selective inhibitors often relies on systematically modifying a core chemical structure. This diagram illustrates the concept of SAR, where different functional groups (R1, R2) are attached to the pyrazole core to optimize its biological activity.
Caption: SAR studies guide the optimization of the pyrazole scaffold for desired biological activity.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The workflow for assessing the inhibitory potential of pyrazole compounds against a specific kinase is depicted below.
Caption: Workflow for determining the IC50 value of a pyrazole-based kinase inhibitor.
Experimental Protocols
In Vitro Kinase Activity Assay (Generalized) [3]
-
Compound Preparation: The pyrazole-based test compound is serially diluted to a range of concentrations.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified target kinase, a suitable substrate (e.g., a specific peptide), and adenosine triphosphate (ATP).
-
Incubation: The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
MTT Cell Viability Assay [6][10]
-
Cell Culture: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazole-based compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration required to inhibit cell growth by 50%, is then determined.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
comparative analysis of pyrazole synthesis methods
A Comparative Analysis of Pyrazole Synthesis Methods for Researchers and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The efficient and versatile synthesis of substituted pyrazoles is therefore of paramount importance to researchers and scientists in the field of drug development. This guide provides a comparative analysis of several key methods for pyrazole synthesis, offering insights into their mechanisms, advantages, and limitations, supported by experimental data and detailed protocols.
Key Synthesis Methods at a Glance
The synthesis of the pyrazole ring can be broadly achieved through several strategic approaches. The most prominent and widely adopted methods include the Knorr pyrazole synthesis, synthesis from α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloaddition reactions, and modern variations such as microwave-assisted and one-pot multicomponent reactions.
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Acid catalyst (e.g., H₂SO₄, AcOH)[3][4][5] | Good to excellent (often >80%)[6] | High yields, readily available starting materials, versatile for substituent introduction.[7][8] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[6][7] |
| Synthesis from α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehydes/ketones, Hydrazines | Often requires a catalyst and subsequent oxidation step. | Moderate to good (60-92%) | Access to a different substitution pattern compared to the Knorr synthesis.[9] | May require an additional oxidation step to form the aromatic pyrazole ring.[10][11] |
| 1,3-Dipolar Cycloaddition (Pechmann) | Diazo compounds, Alkynes | Often proceeds by heating, can be catalyst-free.[12] | Good to excellent[12][13] | High regioselectivity in many cases, direct formation of the pyrazole ring.[14] | Use of potentially hazardous and unstable diazo compounds.[15] |
| Microwave-Assisted Synthesis | Various (e.g., 1,3-dicarbonyls, chalcones) | Microwave irradiation | Often higher than conventional methods, with shorter reaction times.[16][17][18] | Rapid synthesis, improved yields, environmentally friendly ("green chemistry").[19][16][20] | Requires specialized microwave reactor equipment. |
| One-Pot/Multicomponent Reactions | Simple, readily available starting materials (e.g., aldehydes, ketones, hydrazines) | Varies depending on the specific reaction. | Good to excellent[21][22] | High atom economy, operational simplicity, reduced waste.[21][23] | Optimization of reaction conditions for multiple steps can be challenging. |
Experimental Protocols
Knorr Pyrazole Synthesis: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
Methodology: This protocol is a classic example of the Knorr synthesis, utilizing the condensation of a β-ketoester with a hydrazine.[8]
-
In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture under reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often crystallizes upon cooling. If not, add cold ethanol or water to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis from α,β-Unsaturated Ketones: Synthesis of 3,5-Diaryl-1H-pyrazoles
Methodology: This method involves the reaction of a chalcone (an α,β-unsaturated ketone) with hydrazine hydrate, followed by an oxidation step.[1]
-
Dissolve the substituted chalcone (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2 equivalents) to the solution.
-
Reflux the mixture for 3-4 hours.
-
After cooling, the intermediate pyrazoline may precipitate. Collect the solid by filtration.
-
To a solution of the pyrazoline in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide or bromine in acetic acid.[10]
-
Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitated pyrazole product by filtration.
1,3-Dipolar Cycloaddition: Synthesis of Pyrazole-3-carboxylates
Methodology: This protocol describes the reaction of ethyl diazoacetate with an alkyne, a common example of a 1,3-dipolar cycloaddition for pyrazole synthesis.[1][12]
-
In a sealed tube or a flask equipped with a condenser, dissolve the alkyne (1 equivalent) in a suitable solvent like toluene or xylene.
-
Add ethyl diazoacetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture at a temperature ranging from 80 to 140 °C. The optimal temperature depends on the reactivity of the alkyne.
-
The reaction can be carried out without a catalyst, but in some cases, a copper or rhodium catalyst can be used to improve efficiency and control regioselectivity.[12]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by column chromatography.
Visualizing the Synthesis Pathways
To better understand the logical flow and key transformations in these synthetic methods, the following diagrams are provided.
Caption: Workflow for the Knorr Pyrazole Synthesis.
Caption: General scheme for pyrazole synthesis from α,β-unsaturated ketones.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. worldresearchersassociations.com [worldresearchersassociations.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. pubs.acs.org [pubs.acs.org]
assessing the selectivity of pyrazole kinase inhibitors against different kinases
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, leading to the development of several clinically successful drugs. This guide provides a comparative analysis of prominent pyrazole-based kinase inhibitors, focusing on their selectivity against different kinases. The information is presented to aid in the selection of appropriate tools for research and to provide a foundational understanding for further drug development.
Key Signaling Pathways Targeted by Pyrazole Inhibitors
Pyrazole-based inhibitors have been developed to target a range of kinases involved in critical cellular signaling pathways often dysregulated in diseases like cancer. Understanding these pathways is essential for contextualizing the mechanism of action of these inhibitors.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for a multitude of cytokine and growth factor signals, playing a pivotal role in immunity, cell proliferation, and hematopoiesis.[1][2] Ligand binding to a cytokine receptor induces dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[1] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.[4][5]
References
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for the 1,3-Dimethyl-1H-pyrazol-4-amine Scaffold
For researchers and drug development professionals, the strategic selection of core molecular scaffolds is a critical determinant of success in kinase inhibitor design. The 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride building block has served as a valuable starting point for the synthesis of a multitude of potent kinase inhibitors. However, the ever-evolving landscape of medicinal chemistry necessitates a thorough understanding of alternative heterocyclic cores that can offer improved potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of the pyrazole scaffold with its bioisosteric alternatives, supported by experimental data, to empower informed decisions in drug discovery.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its utility stems from its ability to act as a bioisostere of the adenine hinge-binding region of ATP, a key interaction for kinase inhibition.[2] The 4-amino substitution pattern, in particular, provides a crucial vector for further chemical modification to achieve desired target engagement and physicochemical properties.
This guide will use Janus Kinase (JAK) inhibitors as a case study to explore alternatives to the 4-aminopyrazole core. The JAK-STAT signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various inflammatory diseases and cancers.[3][4]
The 4-Aminopyrazole Core in JAK Inhibitors
The 4-amino-(1H)-pyrazole scaffold has been successfully employed in the development of potent JAK inhibitors. For instance, a series of pyrimidine-based 4-amino-(1H)-pyrazole derivatives have demonstrated low nanomolar IC50 values against multiple JAK isoforms. These compounds typically engage with the hinge region of the kinase domain, a common mechanism for ATP-competitive inhibitors.
Bioisosteric Alternatives to the Pyrazole Scaffold
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design to overcome challenges related to potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Key alternatives to the 4-aminopyrazole core in kinase inhibitor design include imidazole, triazole, pyrrole, and indazole scaffolds.
Imidazole and Triazole Cores
Imidazole and triazole rings are common bioisosteric replacements for pyrazoles.[5] In a notable study on cannabinoid receptor antagonists, a direct comparison of diarylpyrazole, -imidazole, and -triazole scaffolds revealed a strong correlation in the structure-activity relationship (SAR) between the imidazole and pyrazole series, suggesting that imidazoles can effectively mimic the biological activity of pyrazoles.[5] In the context of phosphodiesterase 4 (PDE4) inhibitors, a comparative study found that compounds containing a 1,2,4-triazole moiety exhibited higher activity than their pyrazole-containing counterparts.[6] This was attributed to the triazole's ability to form key hydrogen bonds and π-π stacking interactions within the active site.[6]
Pyrrole and Fused Pyrrole Systems
Indazole Core
Indazole, a fused pyrazole-benzene ring system, offers a larger surface area for potential interactions within the kinase active site. It has been explored as a core for various kinase inhibitors.[9][10] While structurally related to pyrazole, the fused aromatic ring can significantly alter the compound's shape, electronics, and lipophilicity, which can be leveraged to fine-tune its pharmacological profile.
Quantitative Comparison of Heterocyclic Cores in Kinase Inhibition
The following table summarizes the inhibitory activities of representative kinase inhibitors featuring different heterocyclic cores. It is crucial to note that these data are compiled from different studies and assay conditions may vary. Therefore, this table should be interpreted as a general guide to the potential of each scaffold rather than a direct head-to-head comparison.
| Heterocyclic Core | Kinase Target | Compound Example | IC50 (nM) | Reference |
| Pyrazole | JAK1 | Compound 3f (from a 4-amino-(1H)-pyrazole series) | 3.4 | [11] |
| JAK2 | Compound 3f (from a 4-amino-(1H)-pyrazole series) | 2.2 | [11] | |
| JAK3 | Compound 3f (from a 4-amino-(1H)-pyrazole series) | 3.5 | [11] | |
| Pyrrolo[2,3-d]pyrimidine | JAK1 | Ruxolitinib | ~3 | [2] |
| JAK2 | Ruxolitinib | ~3 | [2] | |
| Imidazole | p38α MAPK | SB 203580 | 50 | (Widely cited, general knowledge) |
| Triazole | PDE4B | Compound IIk (from a 1,2,4-triazole series) | 1,210 | [6] |
| Indazole | VEGFR2 | Axitinib | 0.2 | [9] |
Experimental Protocols
General Synthesis of 4-Amino-(1H)-pyrazole based Kinase Inhibitors
A common synthetic route to pyrimidine-based 4-amino-(1H)-pyrazole derivatives involves the reaction of a substituted 2,4-dichloropyrimidine with various aromatic amines to yield the intermediate, which is then reacted with 1H-pyrazol-4-amine at elevated temperatures, often with an acid catalyst like trifluoroacetic acid (TFA).[11]
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay. For example, a common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide. The reaction mixture, containing the kinase, substrate, ATP, and the test compound at various concentrations, is incubated at a specific temperature for a set time. The reaction is then stopped, and the amount of incorporated radioactivity is quantified to determine the extent of inhibition and calculate the IC50 value.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Update on JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 10. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
biological evaluation of novel pyrazole derivatives against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Among the diverse heterocyclic compounds explored, pyrazole derivatives have emerged as a promising class of molecules with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comparative analysis of the biological evaluation of recently developed pyrazole derivatives against various cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity of Novel Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several novel pyrazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency of the compound.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Target/Mechanism of Action |
| Compound 6 | Various (six cancer cell lines) | 0.00006 - 0.00025 | - | - | Tubulin polymerization inhibitor |
| Compounds 33 and 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | CDK2 inhibition |
| Compound 37 | MCF7 | 5.21 | - | - | Induces apoptosis via caspase-3/PARP activation, Bcl-2/BAX regulation, and ROS generation |
| Compound 48 | HCT116, HeLa | 1.7, 3.6 | - | - | Haspin kinase inhibitor |
| Compound 50 | HepG2 | 0.71 | Erlotinib, Sorafenib | 10.6, 1.06 | Dual EGFR and VEGFR-2 inhibition |
| Pyrazoline 11 | AsPC-1, U251 | 16.8, 11.9 | - | - | Induces apoptosis, DNA cleavage |
| Pyrazole 5a, 3d, 3e | MCF-7 | 14, 10, 12 | - | - | Selective activity against MCF-7 |
| Pyrazoline b17 | HepG-2 | 3.57 | Cisplatin | 8.45 | G2/M phase arrest, apoptosis induction |
| Pyrazoles 6b and 6d | HNO-97 | 10.5, 10 | - | - | Selective high percentage inhibition |
| Pyrazolo[1,5-a]pyrimidine 157 | HTC-116 | 1.51 | - | - | - |
| Pyrazolo[1,5-a]pyrimidine 158 | MCF-7 | 7.68 | Doxorubicin | >7.68 | - |
| Pyrazole-imide 161a, 161b | A-549 | 4.91, 3.22 | 5-Fluorouracil | 59.27 | - |
| Thiazolyl pyrazole 181 | HeLa, MCF-7, A549 | 9.05, 7.12, 6.34 | - | - | - |
| Pyrazole 5b | K562, MCF-7, A549 | 0.021, 1.7, 0.69 | ABT-751 | >0.021, >1.7, >0.69 | Tubulin polymerization inhibitor |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these pyrazole derivatives are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570-590 nm using a microplate reader.[4][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect apoptosis.[9] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeant and therefore only enters cells with compromised membrane integrity (late apoptotic or necrotic cells).[10][11]
Protocol:
-
Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[11]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[12] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[11][12]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Flow cytometry with PI staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[13]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole derivative and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.[14][15]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cells in a PI staining solution containing RNase A to degrade RNA and prevent its staining.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified. Apoptotic cells may appear as a sub-G1 peak.
Signaling Pathways and Experimental Workflows
Many novel pyrazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common mechanism of action involves the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1]
Caption: Experimental workflow for evaluating the anticancer activity of novel pyrazole derivatives.
The inhibition of CDKs, particularly CDK2, by pyrazole derivatives can lead to cell cycle arrest, preventing cancer cells from progressing through the G1/S phase transition. This ultimately inhibits proliferation and can induce apoptosis.
Caption: Simplified signaling pathway showing CDK2 inhibition by novel pyrazole derivatives.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Comparative Analysis of the Fungicidal Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungicidal activity of various pyrazole derivatives, a prominent class of heterocyclic compounds in agrochemical and pharmaceutical research. The information presented is curated from recent scientific literature to aid in the development of novel and effective antifungal agents.
Overview of Pyrazole Derivatives as Fungicides
Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif has proven to be a versatile scaffold in the design of potent fungicides.[1][2][3] Many commercially successful fungicides are based on the pyrazole core, primarily due to their ability to effectively inhibit crucial fungal metabolic pathways.[4] A significant class of pyrazole-based fungicides are the pyrazole carboxamides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] These compounds disrupt the mitochondrial electron transport chain, leading to the cessation of fungal growth and eventual cell death.[5]
Comparative Fungicidal Activity
The following tables summarize the in vitro fungicidal activity (EC50 values) of selected pyrazole derivatives against various phytopathogenic fungi. The data is compiled from multiple studies to provide a comparative overview. A lower EC50 value indicates higher fungicidal activity.
Table 1: Fungicidal Activity of Novel Pyrazole Derivatives Against Various Fungal Species
| Compound | Fungal Species | EC50 (µM) | Reference |
| 1v | Fusarium graminearum | 0.0530 | [6] |
| Colletotrichum micotianae | 0.1430 | [6] | |
| 1t | Fusarium graminearum | 0.0735 | [6] |
| 7ai | Rhizoctonia solani | 0.37 (µg/mL) | [7] |
| Alternaria porri | 2.24 (µg/mL) | [7] | |
| Marssonina coronaria | 3.21 (µg/mL) | [7] | |
| Cercospora petroselini | 10.29 (µg/mL) | [7] | |
| SCU2028 | Rhizoctonia solani | 0.022 (mg/L) | [8] |
| 10d | Gaeumannomyces graminis var. tritici | Comparable to Pyraclostrobin at 16.7 µg/mL | [9] |
| 10e | Gaeumannomyces graminis var. tritici | Comparable to Pyraclostrobin at 16.7 µg/mL | [9] |
| 26 | Botrytis cinerea | 2.432 (µg/mL) | [10] |
| Rhizoctonia solani | 2.182 (µg/mL) | [10] | |
| Valsa mali | 1.787 (µg/mL) | [10] | |
| Thanatephorus cucumeris | 1.638 (µg/mL) | [10] | |
| Fusarium oxysporum | 6.986 (µg/mL) | [10] | |
| Fusarium graminearum | 6.043 (µg/mL) | [10] |
Table 2: Fungicidal Activity of Commercial Pyrazole Fungicides
| Commercial Fungicide | Target Fungal Species | EC50 Value | Reference |
| Pyraclostrobin | Fusarium graminearum | Comparable to 0.0530 - 0.0735 µM | [6] |
| Bixafen | Rhizoctonia solani | 0.34 (mg/L) | [11] |
| Fluxapyroxad | Botrytis cinerea | 0.84 (mg/L) | [12] |
| Rhizoctonia solani | 0.038 (µg/mL) | [12] | |
| Penthiopyrad | Fusarium oxysporum f. sp. capsici | Sdh activity of 2.26 to 3.03 U/mL | [13] |
| Sedaxane | Rhizoctonia solani | 0.015 (µg/mL) | [10] |
Experimental Protocols
Mycelial Growth Inhibition Assay
This in vitro assay is a standard method for evaluating the antifungal activity of chemical compounds.
Objective: To determine the concentration of a test compound that inhibits the mycelial growth of a target fungus by 50% (EC50).
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) medium
-
Test compound dissolved in a suitable solvent (e.g., acetone)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungal Plates: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Incorporation of Test Compound: Add appropriate volumes of the stock solution of the test compound to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate containing only the solvent.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm diameter mycelial plug from the edge of an actively growing fungal culture. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Mycelial Growth Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
EC50 Determination: The EC50 value is determined by probit analysis of the inhibition percentages against the corresponding compound concentrations.
Succinate Dehydrogenase (SDH) Activity Assay
This assay is used to determine if a pyrazole derivative inhibits the activity of the succinate dehydrogenase enzyme, a key component of the mitochondrial electron transport chain.
Objective: To measure the inhibitory effect of a test compound on the enzymatic activity of SDH.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
SDH Assay Buffer
-
Substrate (Succinate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Electron carrier (e.g., Phenazine methosulfate - PMS)
-
Test compound
-
Spectrophotometer
Procedure:
-
Mitochondrial Isolation: Isolate the mitochondrial fraction from the fungal mycelia using standard cell fractionation techniques.
-
Reaction Mixture Preparation: In a cuvette or a 96-well plate, prepare a reaction mixture containing the SDH assay buffer, succinate, and DCPIP.
-
Enzyme and Inhibitor Addition: Add the isolated mitochondrial preparation (the source of the SDH enzyme) to the reaction mixture. For inhibitor assays, pre-incubate the mitochondrial preparation with various concentrations of the pyrazole derivative for a specific period before adding the substrate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding PMS.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is directly proportional to the SDH activity.
-
Calculation of Inhibition: Compare the rate of reaction in the presence of the inhibitor to the rate in the control (without inhibitor) to determine the percentage of inhibition. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.[10]
Visualizing Mechanisms and Workflows
Signaling Pathway of Pyrazole Carboxamide (SDHI) Fungicides
The following diagram illustrates the mechanism of action of pyrazole carboxamide fungicides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).
References
- 1. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal drug discovery: the process and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measuring fungal anti-E. coli activity using the zone of inhibition (ZOI) assay [protocols.io]
- 9. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ftb.com.hr [ftb.com.hr]
- 13. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride: A Procedural Guide
The proper disposal of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is paramount. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following guidelines are based on best practices for the disposal of analogous pyrazole derivatives and hazardous research chemicals. It is imperative to treat this compound as potentially hazardous.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2][3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated materials such as pipette tips, weighing paper, and gloves, in a clearly labeled, sealed container designated for solid chemical waste.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1] If possible, separate halogenated and non-halogenated solvent waste.[4]
-
-
Container Selection and Labeling:
-
Storage of Waste Pending Disposal:
-
Spill and Leak Management:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[4]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Disposal Route | Licensed Chemical Waste Disposal Service Only | [1][4] |
| Drain Disposal | Prohibited | [1][5] |
| Solid Waste Container | Sealed, Labeled, Chemically Compatible | [1][4] |
| Liquid Waste Container | Sealed, Labeled, Leak-Proof | [1][4] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and do not involve experimental methodologies. For detailed institutional procedures, consult your organization's Chemical Hygiene Plan or Environmental Health and Safety office.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
